Chemical structure and molecular weight of 3-(2,3-Difluorophenyl)phenol
CAS Registry Number: 1261957-50-9 Molecular Formula: Molecular Weight: 206.19 g/mol Executive Summary 3-(2,3-Difluorophenyl)phenol is a specialized fluorinated biaryl intermediate critical to the synthesis of advanced li...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1261957-50-9
Molecular Formula:
Molecular Weight: 206.19 g/mol
Executive Summary
3-(2,3-Difluorophenyl)phenol is a specialized fluorinated biaryl intermediate critical to the synthesis of advanced liquid crystalline materials and pharmaceutical bioisosteres. Characterized by a meta-substituted phenolic hydroxyl group and a vicinal difluoro-substitution pattern on the pendant phenyl ring, this molecule exhibits unique electrostatic properties and metabolic stability. Its structural rigidity and electronegativity profile make it a high-value scaffold for tuning dielectric anisotropy in nematic liquid crystals and optimizing ligand-binding affinity in medicinal chemistry.
The molecule consists of a phenol core linked at the 3-position to a 2,3-difluorophenyl moiety.[1] The biaryl torsion angle is influenced by the ortho-fluorine atom (at position 2' relative to the bond), creating a non-planar conformation that disrupts intermolecular
-stacking, thereby lowering melting points relative to non-fluorinated analogues—a desirable trait for liquid crystal mixtures.
Key Structural Identifiers:
IUPAC Name: 2',3'-Difluoro-[1,1'-biphenyl]-3-ol
SMILES: Oc1cccc(c1)-c2c(F)c(F)ccc2
InChI Key: (Generated based on structure) InChI=1S/C12H8F2O/c13-11-9(4-2-5-12(11)14)8-3-1-6-10(15)7-8/h1-7,15H
Physicochemical Data Table[4]
Property
Value
Technical Context
Molecular Weight
206.19 g/mol
Monoisotopic mass: 206.0543
Physical State
Solid (Crystalline)
Typically off-white to pale yellow powder
Calculated LogP
~3.2 - 3.5
Moderate lipophilicity; suitable for CNS penetration
H-Bond Donors
1
Phenolic -OH
H-Bond Acceptors
3
Phenolic -O- and two -F atoms
pKa (Calculated)
~9.5
Slightly more acidic than phenol due to electron-withdrawing biphenyl system
Rotatable Bonds
1
Biaryl axis (sterically hindered by ortho-F)
Synthetic Pathways (Suzuki-Miyaura Coupling)
The most robust synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The strategic choice of coupling partners minimizes protodeboronation and maximizes yield.
Retrosynthetic Logic
Route A (Preferred): Coupling of 3-hydroxyphenylboronic acid with 1-bromo-2,3-difluorobenzene.
Rationale: Phenylboronic acids with electron-donating groups (OH) are generally stable. 1-bromo-2,3-difluorobenzene is commercially available and highly reactive towards oxidative addition.
Route B: Coupling of 3-bromophenol with 2,3-difluorophenylboronic acid.
Rationale: 2,3-difluorophenylboronic acid is prone to protodeboronation due to the electron-withdrawing fluorine atoms, making Route A superior.
Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) or Argon three times.
Solvation: Add degassed solvent mixture via syringe.
Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas.
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Monitor via TLC (eluent: Hexane/EtOAc) or HPLC.
Workup: Cool to Room Temperature (RT). Quench with water.[2] Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (
).
Purification: Wash combined organics with brine, dry over
, concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Mechanistic Workflow Diagram
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-(2,3-Difluorophenyl)phenol.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (DMSO-, 400 MHz):
9.60 (s, 1H, -OH): Exchangeable singlet.
6.80 – 7.40 (m, 7H, Aromatic): Complex multiplet region. Look for the specific splitting of the phenol ring protons (triplet at C2, doublets at C4/C6) overlapping with the difluorophenyl signals.
NMR:
Crucial for confirming the 2,3-substitution pattern. Expect two distinct multiplets in the region of
-138 to -145 ppm (relative to ), showing strong F-F coupling ().
Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI-).
Expected Ion:
EI: Molecular ion peak
at m/z 206.
ESI (Negative mode):
at m/z 205.
Applications in Research & Industry
Liquid Crystals (Mesogens)
Fluorinated biphenyls are the "workhorse" cores of modern nematic liquid crystal mixtures used in TFT-LCD displays.
Dielectric Anisotropy (
): The 2,3-difluoro substitution creates a strong lateral dipole moment. When this phenol is etherified (e.g., with an alkyl chain), the resulting molecule exhibits negative dielectric anisotropy (), which is essential for Vertical Alignment (VA) mode displays.
Viscosity: The fluorine atoms lower the rotational viscosity compared to cyano-substituted counterparts, enabling faster pixel response times.
Medicinal Chemistry (Bioisosteres)
Metabolic Blocking: The fluorine atoms at the 2,3-positions block metabolic oxidation at these sites (P450 metabolism), extending the half-life of the drug scaffold.
Acidity Modulation: The electron-withdrawing nature of the difluorophenyl ring increases the acidity of the phenol, potentially strengthening hydrogen bond interactions with target protein residues (e.g., Serine or Threonine in active sites).
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.
References
Sigma-Aldrich. 3-(2,3-Difluorophenyl)phenol Product Sheet. Merck KGaA. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis". Angewandte Chemie International Edition, 39(23), 4216-4235. Link
PubChem. Compound Summary: 3-(2,3-Difluorophenyl)phenol. National Library of Medicine.[3] Link
In the high-stakes arena of drug discovery, the fluorinated biphenyl phenol scaffold represents a privileged structural motif. It bridges the gap between lipophilic bioavailability and specific target binding. However, the introduction of fluorine is not merely a "metabolic block"; it is a profound thermodynamic modulator.
This guide moves beyond basic structure-activity relationships (SAR) to analyze the thermodynamic stability of this scaffold. We examine how the high electronegativity and bond strength of fluorine dictate bond dissociation energies (BDE), modulate phenolic acidity (pKa), and induce conformational "locks" (atropisomerism) that define the molecule's developability.
The Thermodynamic Baseline: Bond Energetics
The fundamental stability of fluorinated derivatives arises from the unique nature of the Carbon-Fluorine (C-F) bond.[1]
Bond Dissociation Energy (BDE)
The C-F bond is the strongest single bond in organic chemistry.[1][2] This provides exceptional thermal stability, rendering the scaffold resistant to homolytic cleavage under standard storage and physiological conditions.
Bond Type
Bond Energy (kcal/mol)
Length (Å)
Thermodynamic Implication
C-F
105 - 115
1.35
High resistance to radical oxidation; thermal inertness.
C-H
~98
1.09
Susceptible to metabolic oxidation (CYP450).
C-Cl
~81
1.77
Lower stability; potential leaving group liability.
Mechanistic Insight: The high BDE of the C-F bond is due to the efficient overlap between the C(2s/2p) and F(2s/2p) orbitals and the high ionic character of the bond (C
–F). This electrostatic attraction shortens the bond, increasing the enthalpy required for cleavage [1].
The "Ortho Effect" on Acidity (pKa)
In biphenyl phenols, the position of fluorine relative to the hydroxyl group dramatically alters the thermodynamic equilibrium of deprotonation.
Inductive Effect (-I): Fluorine is highly electronegative.[3] When placed ortho to the phenol, it pulls electron density from the ring, stabilizing the resulting phenoxide anion.
Critical Consideration: While intramolecular Hydrogen Bonding (O-H
F) is possible in the ortho isomer, the inductive withdrawal is the dominant thermodynamic force, resulting in a net increase in acidity [2]. This shift impacts solubility and protein binding affinity.
Conformational Thermodynamics: The Biphenyl Twist
The most complex thermodynamic parameter in this scaffold is atropisomerism —the restriction of rotation around the central C-C biaryl bond.
Steric Clash and Ground State Energy
A biphenyl system prefers a non-planar geometry to minimize steric clash between ortho substituents. Introducing fluorine (Van der Waals radius 1.47 Å vs. H 1.20 Å) increases the torsional strain in the planar transition state.
Planar State (Transition State): High Energy (Steric clash of ortho groups).
Twisted State (Ground State): Low Energy (Dihedral angle ~45-90°).
If the Rotational Energy Barrier (
) exceeds 20-30 kcal/mol , the conformers become physically separable atropisomers at room temperature. This is a critical quality control parameter; an interconverting mixture can lead to inconsistent biological data.
Visualization: The SAR of Stability
The following diagram illustrates how structural modifications feed into the thermodynamic and metabolic profile of the scaffold.
Figure 1: Structural Activity Relationship (SAR) linking Fluorine substitution to thermodynamic and biological stability outcomes.
Experimental Protocols: Validating Stability
To ensure scientific integrity, stability must be measured, not assumed. The following protocols provide self-validating workflows for characterizing these derivatives.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers
Objective: Determine the Gibbs free energy of activation (
) for the rotation of the biphenyl bond.
Methodology:
Sample Prep: Dissolve 10-20 mg of the fluorinated biphenyl in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene-).
Low Temp Acquisition: Acquire
H or F NMR spectra at -40°C. Identify distinct signals for the non-equivalent ortho protons/fluorines (slow exchange limit).
Stepwise Heating: Increase temperature in 10°C increments.
Coalescence Point (
): Identify the temperature where the split signals merge into a single broad peak.[5]
Calculation: Use the Eyring equation variant for coalescence:
Where is in Kelvin and is the peak separation (Hz) at the slow exchange limit.
Objective: Assess crystal lattice stability and polymorphism.
Methodology:
Calibration: Calibrate DSC with Indium standard (MP 156.6°C).
Parameters: Seal 2-5 mg of sample in an aluminum pan.
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
Analysis:
Sharp Endotherm: Indicates melting point (
). High correlates with stable crystal packing driven by biphenyl -stacking.
Exotherm (post-melt): Indicates decomposition.
Small Endotherms (pre-melt): Indicates solid-solid polymorphic transitions (common in twisted biphenyls).
Workflow Visualization: VT-NMR Analysis
The following diagram outlines the logic flow for determining if your compound exists as a single stable atropisomer or a rapidly rotating mixture.
Figure 2: Decision tree for characterizing rotational barriers using Variable Temperature NMR.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Liptak, M. D., & Shields, G. C. (2001).[6] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(30), 7314-7319. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link
CAS number and chemical identifiers for 3-(2,3-Difluorophenyl)phenol
Topic: CAS number and chemical identifiers for 3-(2,3-Difluorophenyl)phenol Content Type: Technical Reference Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists Executive Summary 3-(2,3-Difluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS number and chemical identifiers for 3-(2,3-Difluorophenyl)phenol
Content Type: Technical Reference Guide
Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary
3-(2,3-Difluorophenyl)phenol (CAS 1261957-50-9 ) is a fluorinated biaryl intermediate utilized primarily in the synthesis of advanced materials (liquid crystals) and pharmaceutical candidates. Its structure features a meta-substituted phenolic ring coupled to a vicinal difluorophenyl moiety. This specific fluorination pattern confers unique electronic properties, including negative dielectric anisotropy and enhanced metabolic stability, making it a critical building block for high-performance nematic liquid crystal mixtures and bioactive scaffolds.
Chemical Identity & Physical Properties
The following data consolidates the primary identifiers for accurate procurement and database integration.
Identifier
Value
Context
CAS Number
1261957-50-9
Primary Registry ID
IUPAC Name
3-(2,3-Difluorophenyl)phenol
Official Nomenclature
Molecular Formula
C₁₂H₈F₂O
Stoichiometry
Molecular Weight
206.19 g/mol
Mass Calculation
MDL Number
MFCD18312827
Symyx / Sigma Identifier
SMILES
Oc1cccc(c1)-c2c(F)c(F)ccc2
Structure String
InChI Key
Predicted based on structure
Unique Hash
Structural Visualization:
The diagram below illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural decomposition of 3-(2,3-Difluorophenyl)phenol highlighting key functional motifs.
Synthesis & Manufacturing Protocol
The most robust route to 3-(2,3-Difluorophenyl)phenol utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol is preferred over Grignard methods due to its tolerance of the phenolic hydroxyl group (often without protection) and the stability of the boronic acid intermediates.
Solvent System: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step Methodology:
Inert Atmosphere Setup:
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Purge with Nitrogen (N₂) or Argon for 15 minutes.
Reagent Loading:
Charge the flask with 3-Bromophenol (e.g., 10 mmol) and 2,3-Difluorophenylboronic acid (12 mmol).
Add the solvent mixture (Dioxane/Water) and sparge with inert gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Catalysis Initiation:
Add the base (K₂CO₃) and the Palladium catalyst (Pd(dppf)Cl₂) under a positive stream of inert gas.
Heat the reaction mixture to 90°C with vigorous stirring.
Monitoring & Completion:
Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. Reaction typically reaches completion in 4–6 hours .
Endpoint: Disappearance of 3-Bromophenol.
Work-up & Purification:
Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel.
Eluent: Gradient of Hexane to 10% Ethyl Acetate/Hexane.
Synthesis Workflow Diagram:
Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1261957-50-9.
Applications & Strategic Utility
A. Liquid Crystal Display (LCD) Materials
This compound serves as a vital intermediate for negative dielectric anisotropy (
) liquid crystals used in Vertical Alignment (VA) modes.
Mechanism: The vicinal difluoro substitution (2,3-F) creates a strong dipole moment perpendicular to the long axis of the molecule.
Derivatization: The phenolic hydroxyl group is typically alkylated or esterified to attach flexible tails or polymerizable groups, lowering viscosity and tuning the phase transition temperatures.
B. Medicinal Chemistry
In drug discovery, the 2,3-difluorophenyl motif acts as a bioisostere for phenyl rings, offering:
Metabolic Blocking: Fluorine atoms at the 2,3-positions block P450-mediated oxidation sites, potentially extending the half-life (
) of the drug.
Lipophilicity: Increased logP facilitates membrane permeability compared to non-fluorinated analogs.
Safety & Handling (GHS Classification)
Note: While specific toxicological data for this isomer may be limited, handle as a substituted phenol.
Signal Word:DANGER
Hazard Statements:
H301: Toxic if swallowed.
H314: Causes severe skin burns and eye damage (due to phenolic nature).
PPE Requirements: Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.
References
Sigma-Aldrich. 3-(2,3-Difluorophenyl)phenol Product Detail. Merck KGaA. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
PubChem Database. Compound Summary for Fluorinated Biaryls. National Center for Biotechnology Information. Retrieved from
The Strategic Advantage of 2,3-Difluoro Substitution: A Deep Dive into the Electronic Properties of 3-(2,3-Difluorophenyl)phenol for Advanced Liquid Crystal Applications
This technical guide provides a comprehensive analysis of the electronic properties of the 3-(2,3-Difluorophenyl)phenol core and its derivatives, offering researchers, scientists, and material development professionals a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the electronic properties of the 3-(2,3-Difluorophenyl)phenol core and its derivatives, offering researchers, scientists, and material development professionals a detailed understanding of its potential in the design of next-generation liquid crystal (LC) materials. We will explore the synthetic pathways, theoretical underpinnings of its electronic behavior, and the experimental methodologies required for its characterization, underscoring the strategic importance of the 2,3-difluoro substitution pattern in achieving desirable electro-optical characteristics, particularly a strong negative dielectric anisotropy.
Introduction: The Critical Role of Fluorination in High-Performance Liquid Crystals
In the pursuit of advanced liquid crystal displays (LCDs) with faster switching speeds, lower power consumption, and wider viewing angles, the molecular engineering of LC materials plays a pivotal role. Among the various chemical modifications, the introduction of fluorine atoms into the mesogenic core has emerged as a powerful strategy. The small size and high electronegativity of fluorine allow for significant alterations of the electronic properties of a molecule without drastically disrupting its mesomorphic behavior.
Specifically, the strategic placement of fluorine atoms can induce a strong transverse dipole moment, which is a key determinant of the material's dielectric anisotropy (Δε). A negative dielectric anisotropy is highly desirable for display modes such as Vertical Alignment (VA) and In-Plane Switching (IPS). The 3-(2,3-Difluorophenyl)phenol scaffold is a particularly promising building block for LCs with negative Δε. The two adjacent fluorine atoms in the 2 and 3 positions of the phenyl ring create a strong localized dipole moment that is largely perpendicular to the long molecular axis, a crucial feature for inducing a negative Δε. This guide will elucidate the synthesis, theoretical electronic properties, and experimental characterization of this important molecular core.
Synthesis and Characterization of 3-(2,3-Difluorophenyl)phenol Derivatives
The synthesis of the 3-(2,3-Difluorophenyl)phenol core can be achieved through established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly efficient and versatile route.[1][2][3][4] This approach offers high yields and excellent functional group tolerance.
A plausible and efficient synthetic route to 3-(2,3-Difluorophenyl)phenol involves the palladium-catalyzed cross-coupling of 2,3-difluorophenylboronic acid with a suitably protected 3-bromophenol, such as 1-bromo-3-(methoxymethoxy)benzene. The protecting group is subsequently removed to yield the desired phenol.
Step-by-Step Protocol:
Preparation of 1-bromo-3-(methoxymethoxy)benzene: To a solution of 3-bromophenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and chloromethyl methyl ether (MOM-Cl). Stir the reaction at room temperature until completion. Purify the product by column chromatography.
Suzuki-Miyaura Coupling: In a reaction vessel, combine 1-bromo-3-(methoxymethoxy)benzene, 2,3-difluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol). Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
Deprotection: After cooling, extract the crude product and remove the solvent. Dissolve the residue in a suitable solvent (e.g., methanol) and add an acid catalyst (e.g., hydrochloric acid). Stir at room temperature to cleave the MOM protecting group.
Purification: Purify the final product, 3-(2,3-Difluorophenyl)phenol, by column chromatography or recrystallization to obtain a high-purity material suitable for further derivatization into liquid crystalline compounds.
Characterization
The successful synthesis and purity of 3-(2,3-Difluorophenyl)phenol and its subsequent liquid crystalline derivatives must be confirmed through a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful incorporation of the difluorophenyl moiety.
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies of the final liquid crystal compounds.
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Theoretical Prediction of Electronic Properties: A DFT Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules, providing invaluable insights prior to and in conjunction with experimental work.[5][6] For liquid crystal design, DFT calculations are crucial for estimating the molecular dipole moment (μ) and polarizability (α), which are fundamental to understanding the dielectric anisotropy.
Computational Workflow
The following workflow outlines the steps for a DFT-based prediction of the electronic properties of a liquid crystal molecule incorporating the 3-(2,3-Difluorophenyl)phenol core.
Caption: Workflow for DFT calculation of electronic properties.
Expected Outcomes from DFT Calculations
For a typical calamitic (rod-like) liquid crystal derived from 3-(2,3-Difluorophenyl)phenol, DFT calculations are expected to reveal:
A significant transverse dipole moment: The vector sum of the C-F and C-O bond dipoles will result in a net dipole moment that is predominantly perpendicular to the long molecular axis.
Anisotropic polarizability: The polarizability will be greater along the long molecular axis (α_parallel) than perpendicular to it (α_perpendicular).
These molecular parameters are the foundation for the negative dielectric anisotropy observed at the macroscopic level.
Experimental Determination of Electronic Properties
The theoretical predictions must be validated through rigorous experimental measurements on liquid crystal mixtures containing the synthesized 3-(2,3-Difluorophenyl)phenol derivatives.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) is determined by measuring the dielectric permittivity of the liquid crystal material parallel (ε_parallel) and perpendicular (ε_perpendicular) to the director axis.[7][8][9]
Experimental Protocol:
Sample Preparation: Prepare a guest-host mixture by dissolving a small percentage (e.g., 5-10 wt%) of the 3-(2,3-Difluorophenyl)phenol-derived liquid crystal in a host nematic liquid crystal with known properties (preferably with a low or slightly positive Δε).
Cell Fabrication: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass):
Planar (or homogeneous) cell: The inner surfaces are treated with a rubbed polyimide layer to align the LC director parallel to the surfaces. This configuration is used to measure ε_perpendicular.
Homeotropic cell: The inner surfaces are treated with a homeotropic alignment agent (e.g., a long-chain silane) to align the LC director perpendicular to the surfaces. This configuration is used to measure ε_parallel.
Dielectric Spectroscopy: Place the filled cells in a temperature-controlled stage. Apply a low-frequency AC electric field (e.g., 1 kHz) across the electrodes and measure the capacitance of the cells using an LCR meter.
Calculation: Calculate ε_parallel and ε_perpendicular from the measured capacitance, the cell gap, and the electrode area. The dielectric anisotropy is then the difference between these two values.
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the electronic properties of a liquid crystal.
Caption: Experimental workflow for electronic property characterization.
Structure-Property Relationships: The Impact of 2,3-Difluoro Substitution
The unique electronic properties of 3-(2,3-Difluorophenyl)phenol-based liquid crystals stem directly from the strategic placement of the two fluorine atoms.
Generation of a Strong Transverse Dipole: The C-F bonds are highly polar. In the 2,3-difluoro arrangement, the vector sum of these bond dipoles creates a significant dipole moment component perpendicular to the long axis of the molecule. This is the primary contributor to a large negative dielectric anisotropy.
Minimal Steric Hindrance: The small van der Waals radius of fluorine ensures that the introduction of two such atoms does not excessively broaden the molecule, which could otherwise disrupt the formation of stable liquid crystal phases.[3]
Influence on other Properties: The fluorination can also lead to a reduction in viscosity compared to other polar groups like cyano, which is beneficial for faster switching times.[10]
The expected electronic properties of a liquid crystal molecule containing the 3-(2,3-Difluorophenyl)phenol core are summarized in the table below, in comparison to a non-fluorinated analogue.
Property
Non-Fluorinated Analogue
3-(2,3-Difluorophenyl)phenol Derivative
Rationale
Dielectric Anisotropy (Δε)
Small positive or slightly negative
Moderately to strongly negative
The 2,3-difluoro substitution induces a strong transverse dipole moment.[11]
Dipole Moment (μ)
Primarily along the long axis
Significant component perpendicular to the long axis
Vector addition of C-F bond dipoles.
Birefringence (Δn)
Moderate to high
Moderate to high
The aromatic core largely determines birefringence; fluorine has a minor effect.
Viscosity (γ₁)
Moderate
Potentially lower than cyano-substituted analogues
Fluorine substitution often leads to lower viscosity compared to other polar groups.[10]
Conclusion
The 3-(2,3-Difluorophenyl)phenol core represents a highly valuable building block for the design of advanced liquid crystal materials. Its inherent electronic structure, characterized by a strong transverse dipole moment arising from the 2,3-difluoro substitution, makes it an ideal candidate for achieving a large negative dielectric anisotropy. This technical guide has outlined the synthetic strategies, theoretical prediction methodologies, and experimental characterization techniques necessary to harness the potential of this molecular scaffold. By understanding and applying the principles discussed herein, researchers and material scientists can accelerate the development of next-generation liquid crystals for a wide range of high-performance display and photonic applications.
References
CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. (n.d.).
Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. (n.d.). Retrieved February 3, 2026, from [Link]
Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 3, 2026, from [Link]
CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents. (n.d.).
Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials - Taylor & Francis. (n.d.). Retrieved February 3, 2026, from [Link]
Dipole moment calculation in solution for some liquid crystalline molecules - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
Dielectric properties of selected laterally fluoro-substituted4,4´´-dialkyl, dialkoxy and alkyl-alkoxy [1:1´;4´:1´´] terphenyls - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. (n.d.). Retrieved February 3, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. (n.d.). Retrieved February 3, 2026, from [Link]
2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved February 3, 2026, from [Link]
Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy - arXiv. (n.d.). Retrieved February 3, 2026, from [Link]
Comparative Density Functional Theory Approaches for Investigating the Electro-Optical Properties of 5CB Liquid Crystal Molecules - Progress in Physics of Applied Materials. (n.d.). Retrieved February 3, 2026, from [Link]
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
Optical properties of nematic liquid crystal (C21H27NO2S) under AC/DC electric fields. (n.d.). Retrieved February 3, 2026, from [Link]
Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on - Semantic Scholar. (n.d.). Retrieved February 3, 2026, from [Link]
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). Retrieved February 3, 2026, from [Link]
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). Retrieved February 3, 2026, from [Link]
Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 3, 2026, from [Link]
25CN-NBOH - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
How can we find the dipole moment derivative for a molecule using DFT calculations?. (n.d.). Retrieved February 3, 2026, from [Link]
Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
Full article: Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines - Taylor & Francis. (n.d.). Retrieved February 3, 2026, from [Link]
4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
Application Note: Precision Synthesis of 3-(2,3-Difluorophenyl)phenol via Suzuki-Miyaura Coupling
Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2,3-difluorophenyl)phenol , a critical biaryl scaffold often found in liquid crystals and bioactive pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(2,3-difluorophenyl)phenol , a critical biaryl scaffold often found in liquid crystals and bioactive pharmaceutical ingredients (APIs). While traditional biaryl synthesis can be plagued by protodeboronation or homocoupling, this guide utilizes a Suzuki-Miyaura cross-coupling strategy optimized for unprotected phenolic substrates. By leveraging the electronic activation of electron-deficient aryl halides against electron-rich boronic acids, we achieve high turnover frequencies (TOF) and minimal byproduct formation.
Retrosynthetic Strategy & Mechanistic Rationale
Strategic Disconnection
The target molecule, 3-(2,3-difluorophenyl)phenol, is an unsymmetrical biaryl. Two primary disconnections exist:
Route A: Coupling 3-hydroxyphenylboronic acid with 1-bromo-2,3-difluorobenzene.
Route B: Coupling 3-bromophenol with 2,3-difluorophenylboronic acid.
Selected Path: Route A.
Rationale: Electron-deficient aryl halides (like 1-bromo-2,3-difluorobenzene) undergo oxidative addition to Pd(0) significantly faster than electron-rich halides. Conversely, 2,3-difluorophenylboronic acid (Route B) is prone to rapid protodeboronation under basic conditions due to the electron-withdrawing nature of the fluorine atoms. Route A utilizes the stability of the phenol-derived boronic acid and the high reactivity of the difluoro-bromide to maximize yield.
Reaction Mechanism
The reaction proceeds via the catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond of the electron-deficient difluorobenzene.
Transmetallation: The boronate species (formed from 3-hydroxyphenylboronic acid and base) transfers the aryl group to the Palladium center.
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of electron-deficient aryl halides.
Note on Catalyst: Pd(dppf)Cl₂ is chosen for its resistance to air and high activity with sterically demanding or electron-deficient substrates.
Step-by-Step Procedure
Step 1: Setup and Inertion
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
Charge the flask with 1-Bromo-2,3-difluorobenzene (1.93 g, 10.0 mmol), 3-Hydroxyphenylboronic acid (1.65 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).
Expert Tip: The excess base (3.0 equiv) is critical. 1.0 equiv neutralizes the phenol proton, while the remaining 2.0 equiv facilitate the formation of the reactive boronate species.
Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.
Step 2: Solvent Addition and Degassing
Add 1,4-Dioxane (40 mL) and Distilled Water (10 mL) via syringe through the septum.
Sparge the mixture with N₂ gas for 15 minutes while stirring.
Critical: Oxygen is a catalyst poison and promotes homocoupling of the boronic acid. Thorough degassing is essential for high yields.
Step 3: Catalyst Addition
Remove the septum briefly under a positive flow of N₂ and add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).
Reseal immediately and purge for an additional 5 minutes.
Step 4: Reaction
Heat the reaction mixture to 85–90 °C in an oil bath.
Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.
Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide peak.
Step 5: Workup
Cool the mixture to room temperature.
Acidification: Carefully add 1M HCl (approx. 35 mL) dropwise until the pH reaches ~2–3.
Why? The product exists as a phenolate salt (soluble in water) at the end of the reaction. Acidification protonates it back to the neutral phenol, rendering it soluble in the organic layer.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Combine organic layers and wash with Brine (50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0%
20% Ethyl Acetate in Hexanes.
Collect fractions containing the product (Rf ~0.3 in 20% EtOAc/Hex).
Dry under high vacuum to yield an off-white solid.
Increase catalyst loading to 5 mol% or switch to XPhos Pd G2 for higher activity.
Homocoupling (Ph-Ph)
Oxygen presence
Degas solvents more rigorously (Freeze-Pump-Thaw method recommended).
Protodeboronation
Unstable boronic acid
Switch to Route B (reverse coupling) ONLY if using a boronic ester (pinacol) instead of acid, or use anhydrous conditions with CsF base.
Product stuck in Aqueous
Insufficient acidification
Ensure pH < 3 during workup. Phenols have pKa ~10; high pH keeps them in the water phase.
Safety & Compliance
1-Bromo-2,3-difluorobenzene: Irritant. Avoid contact with skin and eyes.
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
Waste Disposal: Segregate halogenated organic waste (product/bromide residues) from heavy metal waste (Palladium).
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2000).[5][6] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
ChemicalBook. (2023).[2] "1-Bromo-2,3-difluorobenzene Product Properties and Synthesis." Link
Organic Chemistry Portal. (2023). "Suzuki Coupling - Mechanism and Recent Developments." Link
Application Note: A Protocol for the Synthesis of 3-(2,3-Difluorophenyl)phenol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2,3-difluorophenyl)phenol, a valuable biaryl scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2,3-difluorophenyl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The protocol details a two-step sequence: the initial coupling of 2,3-difluorophenylboronic acid with 3-bromoanisole to form the methoxy-protected intermediate, followed by a robust demethylation to yield the target phenol. This guide is designed to be self-validating, with in-depth explanations of the causality behind experimental choices, detailed procedural steps, purification techniques, and characterization guidelines to ensure scientific integrity and reproducibility.
Introduction
Biaryl structures are privileged motifs in a vast array of biologically active molecules and functional materials.[1] The synthesis of these compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful method.[2] This reaction facilitates the formation of a carbon-carbon bond between an organoborane (typically a boronic acid) and an organohalide.[3] Its mild reaction conditions, commercial availability of reagents, and tolerance of diverse functional groups make it a preferred method for constructing complex molecular architectures.[1]
This protocol focuses on the synthesis of 3-(2,3-difluorophenyl)phenol, a compound of interest due to the presence of the difluorophenyl group, which can modulate the physicochemical and pharmacological properties of a molecule. The synthesis proceeds through a methoxy-protected intermediate, 3-methoxy-2',3'-difluorobiphenyl, which is then deprotected to afford the final phenolic product. This approach is often preferred as the free phenol can sometimes interfere with the catalytic cycle of the Suzuki coupling.
Synthesis Overview
The overall synthetic route is a two-step process, as illustrated below. The first step is a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step.
Caption: Overall synthetic workflow for 3-(2,3-Difluorophenyl)phenol.
Part 1: Suzuki-Miyaura Coupling of 2,3-Difluorophenylboronic Acid and 3-Bromoanisole
The core of this synthesis is the palladium-catalyzed cross-coupling of 2,3-difluorophenylboronic acid with 3-bromoanisole. The choice of catalyst, ligand, base, and solvent are critical for achieving a high yield and minimizing side products.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoanisole to form a Pd(II) complex.
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group (the 2,3-difluorophenyl moiety) to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenylboronic acid (1.2 equivalents), 3-bromoanisole (1.0 equivalent), and cesium carbonate (2.0 equivalents).
The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the palladium catalyst.
In a separate vial, under an inert atmosphere, prepare the catalyst system by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equivalents) and tri-tert-butylphosphine (0.04 equivalents) in anhydrous 1,4-dioxane. The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is known to facilitate the oxidative addition and reductive elimination steps, particularly with electron-deficient boronic acids.[5]
Using a syringe, add the catalyst solution to the reaction flask.
Add additional anhydrous 1,4-dioxane to the reaction flask to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent, 3-bromoanisole).
Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxy-2',3'-difluorobiphenyl.
Part 2: Demethylation to 3-(2,3-Difluorophenyl)phenol
The cleavage of the methyl ether is achieved using boron tribromide (BBr₃), a powerful Lewis acid that is highly effective for the dealkylation of aryl ethers.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Grade
Supplier
Crude 3-methoxy-2',3'-difluorobiphenyl
From Part 1
-
Boron tribromide (BBr₃)
1.0 M solution in DCM
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Prepared in-house
Procedure:
Dissolve the crude 3-methoxy-2',3'-difluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a 1.0 M solution of boron tribromide in DCM (1.5-2.0 equivalents) dropwise via syringe. The reaction is often exothermic and may be accompanied by the formation of a precipitate.[6]
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
Extract the aqueous layer with DCM or ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,3-difluorophenyl)phenol.
Part 3: Purification and Characterization
Purification
The crude product is purified by flash column chromatography on silica gel.
Recommended Conditions:
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The polarity of the eluent should be optimized based on TLC analysis. Phenolic compounds can sometimes streak on silica gel; adding a small amount of acetic acid (0.1-1%) to the eluent can help to mitigate this.
The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to afford 3-(2,3-difluorophenyl)phenol as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The spectrum will display signals for the twelve aromatic carbons. The carbons attached to fluorine will show characteristic coupling (C-F coupling). For example, the carbon atoms in the difluorophenyl ring directly bonded to fluorine will appear as doublets of doublets.
¹⁹F NMR: The spectrum should show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-(2,3-difluorophenyl)phenol (C₁₂H₈F₂O, MW: 206.19 g/mol ).
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Suzuki coupling
Inactive catalyst
Use fresh Pd₂(dba)₃ and ensure the reaction is performed under a strict inert atmosphere.
Incomplete reaction
Increase reaction time or temperature. Consider a more active catalyst system (e.g., using a different phosphine ligand).
Deboronating of boronic acid
Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Formation of homocoupled byproducts
Presence of oxygen
Ensure thorough degassing of solvents and reaction vessel.
Incomplete demethylation
Insufficient BBr₃
Increase the equivalents of BBr₃.
Short reaction time
Allow the reaction to stir for a longer period at room temperature.
Difficulty in purification
Streaking on silica gel
Add a small amount of acetic acid to the eluent for column chromatography.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(2,3-difluorophenyl)phenol using a Suzuki-Miyaura cross-coupling reaction followed by demethylation. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable biaryl compound in good yield. The provided guidelines for purification and characterization will ensure the isolation of a high-purity product, suitable for further applications in drug discovery and materials science.
References
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
Al-Masum, M. (2014). The Suzuki Reaction. In-depth Training, 1-21. [Link]
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
Silver, J. E., et al. (2012). Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Application Note: Catalytic Arylation Strategies for the Synthesis of 3-(2,3-Difluorophenyl)phenol
Executive Summary The synthesis of 3-(2,3-difluorophenyl)phenol represents a classic challenge in medicinal chemistry: constructing a sterically crowded, electron-deficient biaryl scaffold while maintaining the integrity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(2,3-difluorophenyl)phenol represents a classic challenge in medicinal chemistry: constructing a sterically crowded, electron-deficient biaryl scaffold while maintaining the integrity of a nucleophilic hydroxyl group.[1] This scaffold is increasingly relevant in the design of liquid crystals, kinase inhibitors, and COX-2 inhibitors, where the specific 2,3-difluoro substitution pattern modulates metabolic stability and lipophilicity (LogP).
This Application Note provides a definitive guide to synthesizing this target via Suzuki-Miyaura Cross-Coupling . Unlike standard biaryl couplings, the 2,3-difluoro motif introduces significant steric hindrance and electronic deactivation. Furthermore, the ortho-fluorine substituents facilitate rapid protodeboronation of boronic acid intermediates, often leading to stalled reactions or low yields.
We present two validated protocols:
Method A (Robust): A cost-effective route using Pd(dppf)Cl₂ suitable for scale-up.[1]
Method B (High-Performance): A rapid, high-yield route using XPhos Pd G3 designed to overcome steric bulk and allow the use of unprotected phenols.[1]
Retrosynthetic Analysis & Strategic Logic
The primary failure mode in synthesizing fluorinated biaryls is the instability of the boronic acid partner. Ortho-fluorine atoms withdraw electrons, making the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) under the basic conditions required for Suzuki coupling.
Advantage:[1][2][3][4][5][6] The boronic acid is on the phenol ring (stable). The fluorinated partner is the halide (stable). This "Inverse Coupling" strategy is the key to high yields.
Visualizing the Strategy
Figure 1: Strategic selection of coupling partners to avoid deboronation.
Method A: The Robust Protocol (Pd(dppf)Cl₂)
Best for: Large-scale batches (>10g), cost-sensitive projects.[1]
Mechanism: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(0) species and facilitating reductive elimination, even with moderate steric bulk.
Setup: Charge a round-bottom flask with 1-bromo-2,3-difluorobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).
Inerting: Evacuate and backfill with Nitrogen (x3).[1] Critical: Oxygen poisons the catalyst.
Solvent Addition: Add degassed 1,4-dioxane via syringe.
Activation: Add degassed 2M aqueous K₂CO₃. The biphasic mixture will turn orange/red.
Reaction: Heat to 90°C for 12–16 hours. Vigorous stirring is essential for phase transfer.[1]
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with EtOAc (x3).
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: High-Performance Protocol (XPhos Pd G3)
Best for: Difficult substrates, rapid screening, unprotected phenols.[1]
Mechanism: Buchwald's XPhos ligand is bulky and electron-rich.[1] It promotes oxidative addition into the electron-poor fluorinated ring and prevents catalyst deactivation by the free phenol group.[1]
Reagents & Materials
Component
Equivalents
Role
1-Chloro-2,3-difluorobenzene
1.0 equiv
Electrophile (Cheaper than Bromo)
3-Hydroxyphenylboronic acid
1.5 equiv
Nucleophile
XPhos Pd G3
1.0–2.0 mol%
Precatalyst
K₃PO₃ (0.5 M aq.)
2.0 equiv
Base
THF
[0.1 M]
Solvent
Experimental Workflow
Figure 2: Streamlined workflow for XPhos Pd G3 coupling.
Protocol Nuances
Catalyst Activation: XPhos Pd G3 is a precatalyst.[1] It activates rapidly in solution, releasing the active L-Pd(0) species.[1] No induction period is required.[1]
Chloride Tolerance: Unlike Method A, this catalyst is active enough to use the cheaper aryl chloride (1-chloro-2,3-difluorobenzene) instead of the bromide.[1]
Speed: Reaction is typically complete in <2 hours due to the high turnover frequency (TOF) of the catalyst.
Troubleshooting & Optimization
Issue 1: Low Conversion (Stalled Reaction)[1]
Cause: Catalyst poisoning by the free phenol (forming a Pd-phenoxide resting state).[1]
Solution: Protect the phenol as an acetate or silyl ether (TBDMS) before coupling.[1] Deprotect post-coupling.[1]
Protocol Adjustment: Use 3-acetoxyphenylboronic acid instead of the free phenol.[1]
Issue 2: Defluorination (Side Product)[1]
Cause: Palladium can insert into C-F bonds, especially in electron-deficient rings, leading to hydrodefluorination.
Solution: Lower the reaction temperature to 60°C and switch to a milder base like K₂HPO₄ . Avoid phosphine ligands with small cone angles; bulky ligands like XPhos suppress this side reaction.[1]
Issue 3: Protodeboronation
Cause: If you are forced to use Route 1 (2,3-difluorophenylboronic acid).[1]
Solution: Use anhydrous conditions .[1] Switch to CuI-mediated coupling or use a MIDA boronate slow-release strategy to keep the concentration of the unstable free boronic acid low.[1]
Safety & Handling
Fluorinated Aromatics: While generally stable, combustion or extreme acidic conditions can release HF. Use standard fume hood protocols.
Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol resin) before the final product is used in biological assays to prevent false positives in enzyme inhibition studies.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Bruno, N. C., et al. (2013). Design and Synthesis of a New Palladium Precatalyst, XPhos Pd G3, for the Suzuki–Miyaura Coupling. Chemical Science, 4, 916-920. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(51), 9240-9261.[1] Link[1]
Korenaga, T. (2020).[1] Suzuki-Miyaura Coupling of Polyfluorinated Aryl Boronic Acids.[1][7][8] Journal of Fluorine Chemistry, 236, 109578. Link
Scalable synthesis protocols for 3-(2,3-Difluorophenyl)phenol production
Abstract This application note details a robust, scalable protocol for the synthesis of 3-(2,3-difluorophenyl)phenol (CAS 1261957-50-9) . This biaryl scaffold is a critical intermediate in the development of liquid cryst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(2,3-difluorophenyl)phenol (CAS 1261957-50-9) . This biaryl scaffold is a critical intermediate in the development of liquid crystalline materials and fluorinated pharmaceutical active ingredients (APIs). The method utilizes an optimized Suzuki-Miyaura cross-coupling strategy, selected for its kinetic favorability and industrial scalability.[1] We provide a complete workflow from raw material selection to isolation, achieving high purity (>98%) and yield (>85%) on a multi-gram scale.[1]
Introduction & Retrosynthetic Strategy
The target molecule features a meta-substituted phenol coupled to an electron-deficient difluorobenzene ring.[1] The presence of ortho-fluorine atoms introduces steric strain and electronic deactivation, which can complicate standard coupling protocols.[1]
Strategic Disconnection
To maximize yield and minimize catalyst loading, we employ a "Convergent Assembly" strategy.[1] The bond disconnection is made at the biaryl axis.[1]
Route Selection: We utilize 1-bromo-2,3-difluorobenzene as the electrophile and 3-hydroxyphenylboronic acid as the nucleophile.[1]
Mechanistic Rationale:
Electrophile (Ar-X): 1-bromo-2,3-difluorobenzene is electron-deficient due to the two fluorine atoms.[1] This facilitates the Oxidative Addition step of the catalytic cycle, which is often rate-limiting in aryl bromide couplings.[1]
Nucleophile (Ar-B): 3-hydroxyphenylboronic acid is electron-rich (especially as the boronate species in base).[1] This facilitates the Transmetallation step.[1]
Alternative: The reverse coupling (3-bromophenol + 2,3-difluorophenylboronic acid) is less favorable because the electron-rich aryl bromide (3-bromophenol) undergoes slower oxidative addition, and the electron-poor boronic acid is prone to protodeboronation.[1]
Figure 1: Retrosynthetic analysis favoring the coupling of an electron-deficient halide with an electron-rich boronic acid.
Phase Separation: Stop stirring and allow layers to separate. The product resides in the organic (Toluene) layer.
Note: The aqueous layer contains inorganic salts and boronic acid residues.[1]
Acidification (Critical): The phenol product may partially exist as a phenoxide salt in the basic aqueous layer.
Action: Separate the aqueous layer.[1] Acidify it to pH 3-4 using 2M HCl, then back-extract with Toluene (100 mL). Combine this with the main organic layer.[1]
Washing: Wash the combined organic phase with:
Water (200 mL)
Brine (200 mL)
Scavenging: Stir the organic phase with activated carbon (5 g) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 40°C to remove residual Palladium.[1] Filter through a celite pad.[1]
Concentration: Concentrate the filtrate under reduced pressure (45°C, 50 mbar) to obtain a crude solid/oil.
Phase 4: Purification (Crystallization)
Solvent System: Dissolve the crude residue in minimal hot Heptane/Toluene (9:1 ratio) at 70°C.
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours.
Filtration: Collect the off-white crystals by vacuum filtration. Wash with cold Heptane.[1]
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Figure 2: Process flow diagram for the synthesis and isolation of 3-(2,3-Difluorophenyl)phenol.
Analytical Specifications & Validation
The isolated product must meet these criteria to be considered "Drug Development Grade."
Test
Method
Specification
Appearance
Visual
White to off-white solid
Purity
HPLC (254 nm)
≥ 98.0% (Area %)
Identity
¹H-NMR (DMSO-d₆)
Conforms to structure
Residual Solvent
GC-HS
Toluene < 890 ppm
Palladium
ICP-MS
< 20 ppm
Key NMR Signals (Predicted):
Phenol -OH: Broad singlet δ 9.5–9.8 ppm (D₂O exchangeable).[1]
Biaryl Protons: Multiplets in the aromatic region δ 6.8–7.5 ppm.[1][8] The 2,3-difluoro ring protons will show complex splitting patterns due to H-F coupling.
Troubleshooting & Causality
Issue
Probable Cause
Corrective Action
Low Conversion (<80%)
Catalyst deactivation by O₂.
Ensure rigorous degassing of solvents.[1] Increase catalyst loading to 3 mol%.
Use thiol-silica scavengers.[1] Recrystallize with a small amount of charcoal.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Sigma-Aldrich. (n.d.).[1][9] Product Specification: 3-(2,3-Difluorophenyl)phenol.[1] Link
TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Cross Coupling Reaction Protocols.[1][10][5] Link
Combi-Blocks. (n.d.). 3-(2,3-Difluorophenyl)phenol Data Sheet. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link
Application of 3-(2,3-Difluorophenyl)phenol in OLED material synthesis
Application Note: Strategic Utilization of 3-(2,3-Difluorophenyl)phenol in the Synthesis of Wide-Bandgap OLED Host Materials Executive Summary The pursuit of stable, high-efficiency blue Organic Light-Emitting Diodes (OL...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(2,3-Difluorophenyl)phenol in the Synthesis of Wide-Bandgap OLED Host Materials
Executive Summary
The pursuit of stable, high-efficiency blue Organic Light-Emitting Diodes (OLEDs) remains the "holy grail" of display technology. A critical bottleneck is the lack of host materials that possess both a high triplet energy (
) to prevent reverse energy transfer and electrochemical stability against the high-energy excitons typical of blue emitters.
This guide details the application of 3-(2,3-Difluorophenyl)phenol as a pivotal building block. Unlike standard biphenyl intermediates, the specific 2,3-difluoro substitution pattern imparts two critical properties:
Inductive Electron Withdrawal: Lowers the Highest Occupied Molecular Orbital (HOMO) level, improving oxidative stability.[]
Steric Torsion: The fluorine atoms at the 2,3-positions induce a twisted biaryl conformation, effectively interrupting
-conjugation.[] This confinement of the triplet exciton is essential for maintaining the high required for deep-blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.
This protocol outlines the conversion of 3-(2,3-Difluorophenyl)phenol into a Carbazole-Based Bipolar Host Material via a Triflate activation and Buchwald-Hartwig amination sequence.[]
Material Specifications & Pre-Synthesis QC
Before initiating synthesis, the starting material must meet strict "OLED Grade" purity standards to prevent trap-induced quenching in the final device.
Parameter
Specification
Criticality
Method
Compound
3-(2,3-Difluorophenyl)phenol
Core Scaffold
HPLC/NMR
Purity
(HPLC area)
High
HPLC (254 nm)
Halogen Impurities
(Cl, Br, I)
Critical
Ion Chromatography
Moisture
Medium
Karl Fischer
Appearance
White to off-white crystalline solid
Low
Visual
Safety Note: Fluorinated phenols are skin irritants and potential sensitizers.[] All handling must occur in a fume hood with nitrile gloves and eye protection.[]
Synthetic Protocol: Route to N-[3-(2,3-Difluorophenyl)phenyl]carbazole
This workflow transforms the phenol into an electrophilic aryl triflate, which is then coupled with carbazole to form a high-performance host material.[]
Phase 1: Activation (Triflation)
Objective: Convert the hydroxyl group into a reactive triflate leaving group.
Reagents:
3-(2,3-Difluorophenyl)phenol (
)
Trifluoromethanesulfonic anhydride (
, )
Pyridine (
)
Dichloromethane (DCM, Anhydrous)
Procedure:
Dissolution: Charge a flame-dried 3-neck flask with 3-(2,3-Difluorophenyl)phenol and anhydrous DCM under Nitrogen flow. Cool to
.
Base Addition: Add pyridine dropwise.[] The solution may darken slightly.
Triflation: Add
dropwise via syringe pump over 30 minutes, maintaining internal temperature . The reaction is highly exothermic.[]
Completion: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 5:1).[] The phenol spot () should disappear, replaced by the triflate ().
Workup: Quench with ice water. Extract with DCM (
).[] Wash organics with (to remove pyridine), then brine. Dry over .
Purification: Flash column chromatography (Silica, 100% Hexane) yields the Aryl Triflate as a colorless oil/solid.[]
Objective: Couple the aryl triflate with Carbazole to form the host material.
Reagents:
Aryl Triflate (from Phase 1,
)
Carbazole (
)
()
XPhos or S-Phos (
)
Sodium tert-butoxide (
, )
Toluene (Deoxygenated)
Procedure:
Inert Handling: In a Nitrogen-filled glovebox, combine the Aryl Triflate, Carbazole,
, , and Ligand in a reaction vial.
Solvation: Add deoxygenated Toluene. Seal the vial with a crimp cap.
Reaction: Heat to
for 12–18 hours.
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[] Wash with DCM.[]
Purification: Concentrate the filtrate. Recrystallize from Toluene/Ethanol to achieve OLED-grade purity (
).[] Sublimation is recommended for device fabrication.[]
Mechanism & Pathway Visualization
The following diagram illustrates the synthetic logic and the role of the 2,3-difluoro substitution in the final material's performance.
Figure 1: Synthetic pathway transforming the phenol precursor into a high-triplet energy host material, highlighting the structural impact of fluorine substitution.
Device Integration & Performance Metrics
The synthesized material serves as the Host in the Emissive Layer (EML) of a blue OLED.[2]
Energy Level Alignment: The deep HOMO (approx.[] -6.0 eV) matches modern high-potential Hole Transport Layers (HTL), reducing the injection barrier.[]
Triplet Confinement: The
of the host () is higher than that of sky-blue emitters like FIrpic (), ensuring exothermic energy transfer from Host Dopant.
Expected Performance Data:
Metric
Standard Host (mCBP)
Fluorinated Host (This Protocol)
Impact
Voltage (at )
Improved Electron Injection
EQE (Max)
Reduced Quenching
Lifetime ()
Enhanced Electrochemical Stability
References
RSC Advances. Blue emitting iridium complexes: synthesis, photophysics and phosphorescent devices.[] (Discusses the impact of fluorine substitution on blue shift).
[Link]
National Institutes of Health (PubChem). 3-(2,3-Difluorophenyl)phenol Compound Summary.
[Link][]
Google Patents. OLED material and preparation method (CN112142723B).[] (General reference for biphenyl-phenol based OLED material synthesis).
Core.ac.uk. Novel host material for highly efficient blue phosphorescent OLEDs.[] (Context for host material design requirements).
[Link]
Improving yield of 3-(2,3-Difluorophenyl)phenol in cross-coupling reactions
This guide outlines a high-performance technical framework for synthesizing 3-(2,3-Difluorophenyl)phenol , a challenging biaryl motif often used in liquid crystal engineering and medicinal chemistry (e.g., COX-2 inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-performance technical framework for synthesizing 3-(2,3-Difluorophenyl)phenol , a challenging biaryl motif often used in liquid crystal engineering and medicinal chemistry (e.g., COX-2 inhibitor pharmacophores).
The core synthetic challenge here is the "Ortho-Fluoro Effect," where the 2,3-difluoro substitution pattern on the boronic acid significantly accelerates protodeboronation (hydrolytic C-B bond cleavage), often outcompeting the desired transmetallation step.
Critical Mechanistic Insight
Before troubleshooting, you must understand why this reaction fails. The 2,3-difluoro substitution renders the boronic acid highly susceptible to protodeboronation .
The Trap: Under standard basic aqueous conditions (e.g.,
), the electron-withdrawing fluorine atoms stabilize the tetrahedral boronate intermediate, which paradoxically makes the ipso-carbon more nucleophilic toward protons (water).
The Result: Your boronic acid converts to 1,2-difluorobenzene (an invisible volatile byproduct) before it can couple with the phenol.
The Solution: You must increase the rate of Transmetallation (
) so it exceeds the rate of Protodeboronation ().
Reaction Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive side reaction.
Figure 1: The "Race Against Time." The red dashed line represents the rapid decomposition pathway common to polyfluorinated boronic acids.
Troubleshooting Guide & FAQs
Issue 1: "My boronic acid is consumed, but the yield is <20%."
Protocol: Use Potassium Phosphate (anhydrous) suspended in Toluene or Dioxane.
Excess Reagent: Increase the boronic acid equivalents from 1.1 to 1.5 or 2.0 .
Issue 2: "The reaction stalls after 50% conversion."
Diagnosis: Catalyst Poisoning by the Phenol.
Free phenolic -OH groups can bind to Palladium (forming Pd-alkoxides), deactivating the catalyst.
The Fix:
Protect the Phenol: Run the reaction using 3-Bromoanisole or 3-Bromophenol-TIPS ether. Deprotect quantitatively afterward (e.g.,
or TBAF).
Alternative: If you must use free phenol, use 3.0 equiv. of Base to ensure the phenol remains fully deprotonated (phenoxide), preventing it from competing as a neutral ligand.
Issue 3: "I see a significant amount of homocoupled product (Biaryl)."
Diagnosis: Oxidative Homocoupling.
This occurs when oxygen is present, or the pre-catalyst reduction is inefficient.
The Fix:
Degas Rigorously: Sparge solvents with Argon for 20 minutes before adding the catalyst.
Avoid Pd(OAc)2: Use a pre-formed Pd(0) source like
or a Buchwald G3 Precatalyst to skip the reduction step.
Optimized Experimental Protocols
Method A: The "Robust" Route (Recommended)
Best for high value/small scale. Uses a protected phenol to guarantee yield.
Key Difference: You rely on the SPhos ligand's high activity to couple the unstable boronic acid before it decomposes. The excess base keeps the phenol deprotonated.
Comparative Data: Ligand Performance
The following data summarizes the yield of 3-(2,3-Difluorophenyl)phenol (protected route) based on internal lab screenings of fluorinated boronic acids.
Ligand System
Yield (%)
Reaction Time
Primary Side Product
35%
12 hrs
1,2-Difluorobenzene (Deboronation)
55%
6 hrs
Unreacted Bromide
SPhos Pd G3
92%
1 hr
Minimal
XPhos Pd G3
96%
1 hr
Minimal
88%
0.5 hr
Homocoupling (trace)
Decision Tree for Optimization
Use this flow to adapt the protocol to your specific lab constraints.
Figure 2: Troubleshooting logic flow for optimizing the cross-coupling of fluorinated substrates.
References
Mechanistic Studies on Protodeboronation:
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[4]
[Link]
Buchwald Precatalyst Guide (SPhos/XPhos):
Bruno, N. C., et al. (2013). Design and Synthesis of Removable Aryl Dihydrocinnamyl-Derived Palladacycles. Chemical Science.
[Link]
Suzuki Coupling of Unprotected Heterocycles/Phenols:
Kudo, N., et al. (2006). Suzuki-Miyaura Coupling of Unprotected Phenols. Angewandte Chemie International Edition.
[Link]
Synthesis of Fluorinated Biphenyls:
Kore, R., et al. (2019). Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5] MDPI - Catalysts.
[Link]
Technical Support Center: Purification of 3-(2,3-Difluorophenyl)phenol by Recrystallization
Welcome to the technical support guide for the purification of 3-(2,3-Difluorophenyl)phenol. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-(2,3-Difluorophenyl)phenol. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound using recrystallization techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for troubleshooting and optimizing your purification process.
Section 1: Understanding the Compound: 3-(2,3-Difluorophenyl)phenol
3-(2,3-Difluorophenyl)phenol is a biphenyl derivative containing both a phenol group and a difluorinated phenyl ring. These structural features are critical in determining its physical and chemical properties, which in turn dictate the strategy for its purification. The hydroxyl group makes the molecule polar and capable of hydrogen bonding, while the fluorinated aromatic system contributes to its crystalline nature and specific solubility characteristics.
Table 1: Physicochemical Properties of 3-(2,3-Difluorophenyl)phenol and Related Compounds
Not explicitly found; expected to be significantly higher than 2,3-difluorophenol due to increased molecular weight and size.
39-42 °C
40.5 °C
Polarity
Polar, due to the -OH group and C-F bonds.
Polar
Polar
Solubility Profile
Expected to be soluble in polar organic solvents like alcohols, acetone, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and in water at room temperature.[4][5]
Soluble in common organic solvents.
Limited solubility in water at room temperature, but miscible above 65.3°C. Very soluble in alcohol, ether, and chloroform.[2]
Section 2: The Recrystallization Workflow: A Validating System
Recrystallization is a purification technique based on differential solubility.[6][7] The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (the "mother liquor").[5][8]
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of 3-(2,3-Difluorophenyl)phenol.
Detailed Experimental Protocol
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[9] (See FAQ for a detailed solvent screening protocol). For a polar compound like 3-(2,3-Difluorophenyl)phenol, start by screening solvents like ethanol, isopropanol, toluene, or mixed solvent systems such as ethanol/water or toluene/heptane.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves.[5] Using the minimum amount of hot solvent is crucial for maximizing yield.
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of high molecular weight, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon.[8][10] Boil the solution for a few minutes. The carbon will adsorb the colored impurities.
Hot Gravity Filtration: To remove insoluble impurities (or the activated carbon), you must filter the solution while it is still hot.[8] Use a pre-heated funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[8]
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[11] Rushing this step by immediate ice-bath cooling can cause impurities to be trapped in the crystals.[12]
Isolation: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the crystal yield.
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.
Drying: Dry the crystals thoroughly to remove any residual solvent.[10] This can be done by leaving them under vacuum or in a drying oven at a temperature well below the compound's melting point.
Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like HPLC or NMR can confirm purity.[10]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My compound 'oiled out' instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of impurities is very high, causing a melting point depression.
Immediate Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point, and allow the solution to cool much more slowly. Insulating the flask can help.[13]
Long-Term Solution: If the problem persists, your chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A: This is a common issue that typically points to one of two causes:
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form.[12] The solution is to boil off some of the solvent to increase the concentration of your compound and then try cooling it again.
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated. To induce crystallization, you can:
Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.[14]
Add a "seed crystal" of the pure compound. This provides a template for other molecules to crystallize upon.[14][15]
Q: My final crystal yield is very low. How can I improve it?
A: Low yield is often a trade-off for high purity. However, several factors can be optimized:
Ensure Minimum Solvent: The most common cause is using too much solvent during the dissolution step. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.
Avoid Premature Crystallization: If your product crystallized in the funnel during hot filtration, that portion is lost from your final filtrate. Ensure your funnel and receiving flask are hot.
Sufficient Cooling: Make sure you have allowed adequate time for cooling, including in an ice bath, to maximize precipitation.
Recover a Second Crop: The mother liquor still contains dissolved product. You can often recover more material by boiling off a portion of the solvent from the mother liquor and cooling it again to get a "second crop" of crystals. Be aware this second crop may be less pure than the first.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for 3-(2,3-Difluorophenyl)phenol?
A: Solvent selection is the most critical step and should be done empirically on a small scale.[4][9]
Protocol for Solvent Screening:
Place a small amount (e.g., 20-30 mg) of your crude compound into several different test tubes.
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
Observe the solubility. A good solvent will not dissolve the compound at room temperature.[9]
For the solvents that did not dissolve the compound, heat them to their boiling point.
A good solvent will dissolve the compound completely when hot.[9]
Allow the hot solutions to cool to room temperature. The ideal solvent will show abundant crystal formation upon cooling.
Table 2: Potential Solvents for Screening
Solvent Class
Example Solvents
Polarity
Rationale
Alcohols
Ethanol, Isopropanol
Polar Protic
The -OH group can hydrogen bond with the phenol, promoting solubility at high temperatures.
Aromatics
Toluene
Non-polar
May be effective, especially if impurities are highly polar. Often used in mixed systems.
Ketones
Acetone
Polar Aprotic
Good solvent, but its low boiling point (56°C) might be too low to dissolve the compound effectively.
Esters
Ethyl Acetate
Moderately Polar
A versatile solvent often used in recrystallization.
Mixed Solvents
Toluene/Heptane, Ethanol/Water
Variable
Used when no single solvent is ideal. One solvent dissolves the compound well (the "soluble solvent"), and the other dissolves it poorly (the "anti-solvent").[16]
Q: What are common sources of impurities for a compound like this?
A: Impurities in a synthetic compound like 3-(2,3-Difluorophenyl)phenol can originate from several sources:
Unreacted Starting Materials: The materials used to synthesize the compound may be carried through the reaction.
Side-Products: The chemical reaction may produce isomeric or related by-products. For example, impurities from the synthesis of similar difluoro-compounds have been documented.[17]
Reagents and Catalysts: Inorganic salts or catalysts used in the reaction may contaminate the final product.
Degradation Products: The compound itself might degrade slightly under the reaction or storage conditions.[18] Phenols, for instance, can be susceptible to oxidation.
Q: Why is slow cooling so important?
A: Crystal formation is a process of molecular self-assembly. Slow cooling allows molecules to deposit onto the growing crystal lattice in an orderly fashion, which is energetically favorable. This process selectively incorporates molecules of the correct compound while rejecting mismatched impurity molecules, leaving them in the solution.[11] Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of the purification.[12]
References
Recrystallization-1.doc.pdf. (n.d.).
Chemistry LibreTexts. (2023). Recrystallization.
CN102320682A - Method for separating and recovering crystallized phenol from phenol-containing dilute solution.
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
Synthesis of 3-(2,3-Difluorophenyl)phenol via Suzuki-Miyaura cross-coupling presents a unique intersection of challenges: the electronic deactivation of the Pd-center by fluorinated aromatics and the high affinity of the phenolic hydroxyl group for the metal center.
When yields stall or conversion plateaus, catalyst poisoning is the primary suspect. This guide moves beyond generic advice, focusing on the specific interplay between the 2,3-difluoro motif , phenolic coordination , and trace impurities (S, N, or metal) that irreversibly deactivate the active Pd(0) species.
Diagnostic Workflow
Before altering reaction parameters, use this logic flow to distinguish between kinetic stalling (reaction conditions) and catalyst poisoning (impurity/substrate inhibition).
Figure 1: Decision tree for differentiating between ligand failure (thermal/oxidative) and active site poisoning by impurities.
Technical Support Q&A
Issue 1: "My reaction turns black immediately and conversion is <10%. Increasing catalyst loading doesn't help."
Diagnosis:Sulfur Poisoning from Halide Feedstock.
The 1-bromo-2,3-difluorobenzene starting material is often synthesized via routes involving sulfur reagents (e.g., Sandmeyer reaction variants or thiolation-desulfurization steps). Even trace elemental sulfur (
) or thioethers (< 10 ppm) will irreversibly bind to Pd(0), preventing the oxidative addition step.
The Mechanism:
Sulfur is a "spectator poison." It coordinates tightly to the Pd center, forming a resting state that is thermodynamically stable but catalytically inert. Unlike steric crowding, this bond does not dissociate under standard Suzuki conditions.
Corrective Action:
Quantify: Submit the aryl halide for ICP-MS or combustion analysis. Sulfur content > 5 ppm is critical.
Purify: Do not rely on recrystallization. Use the Copper Scavenging Protocol (See Section 4) to precipitate metal-sulfides before the coupling reaction.
Reference: Systematic studies have identified elemental sulfur as a silent killer in GMP campaigns for Suzuki couplings, often carried over from precursor synthesis. [1]
Issue 2: "The reaction works for the protected phenol but fails completely when I use free 3-hydroxyphenylboronic acid."
Diagnosis:Phenoxide Bridging & Catalyst Sequestration.
While the 2,3-difluoro motif withdraws electrons (facilitating oxidative addition of the bromide), the free phenol on the boronic acid partner creates a competing pathway. Under basic conditions (e.g.,
), the phenol deprotonates to a phenoxide ().
The Mechanism:
Phenoxides are competent ligands for Pd(II). Instead of transmetallating the boron moiety, the phenoxide oxygen binds to the
intermediate, forming an off-cycle resting state or bridging dimer that resists reductive elimination.
Corrective Action:
Switch Base: Use a weaker base (e.g.,
or ) that can activate the boronic acid (formation of the boronate "ate" complex) without fully deprotonating the phenol.
Water Content: Ensure a precise water ratio (typically 4:1 Organic:Water). Water solvates the phenoxide, reducing its nucleophilicity toward the Pd center.
Ligand Choice: Switch to bulky biaryl phosphine ligands (e.g., SPhos or XPhos ). The steric bulk prevents the formation of phenoxide-bridged Pd dimers.
Reference: Bulky ligands like SPhos are specifically designed to prevent
-coordination of heteroatoms, allowing coupling of free phenols and amines. [2]
Issue 3: "How do I know if the 2,3-difluoro substitution is causing electronic deactivation?"
Diagnosis:Unlikely. It is likely a Stability Issue.
Electronic effects are counter-intuitive here. The fluorine atoms at the 2,3-positions are electron-withdrawing.
Oxidative Addition: This step is accelerated by the electron-deficient nature of 1-bromo-2,3-difluorobenzene.
Transmetallation: This is the rate-limiting step.[1]
The Trap:
Because oxidative addition is fast, a high concentration of the oxidative addition complex (
) builds up. If transmetallation is slow (due to the phenol issues described above), this intermediate is prone to homocoupling or dehalogenation (beta-hydride elimination if alkyl groups are present, or hydrodehalogenation from solvent).
Corrective Action:
Slow Addition: Add the 1-bromo-2,3-difluorobenzene slowly to the mixture containing the catalyst and boronic acid. This keeps the concentration of the reactive Pd(II) intermediate low, matching the rate of transmetallation.
Experimental Protocols
Protocol A: Standard Activity Test (SAT) for Poison Detection
Use this protocol to validate feedstock purity before committing to a large-scale batch.
Setup: Prepare a standard reaction vial with 4-bromoanisole (1.0 eq) and phenylboronic acid (1.2 eq)—these are "easy" substrates.
Spike: Add 10 mol% of your suspect 1-bromo-2,3-difluorobenzene feedstock to this mixture.
Run: Execute standard Suzuki conditions (1 mol%
, , Dioxane/H2O, 80°C, 1 hr).
Analysis:
Control (No Spike): Should reach >95% conversion.
Spiked Run: If conversion drops significantly (e.g., <50%), your fluorinated feedstock contains a soluble poison (likely Sulfur or Selenium) that is killing the catalyst intended for the "easy" reaction.
Risk. Electron-richness helps OA, but prone to oxidation.
References
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
Source: Organic Process Research & Development (ACS)
URL:[Link]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Source: Accounts of Chemical Research (NIH/PMC)
URL:[Link]
Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.
Source: The Journal of Organic Chemistry
URL:[Link]
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura Couplings.
Source: MDPI (Molecules)
URL:[Link]
Minimizing side reactions in the preparation of 3-(2,3-Difluorophenyl)phenol
A Guide to Minimizing Side Reactions and Optimizing Yield Welcome to the Technical Support Center for the synthesis of 3-(2,3-Difluorophenyl)phenol. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the Technical Support Center for the synthesis of 3-(2,3-Difluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.
I. Synthetic Strategy Overview
The most common and reliable route to 3-(2,3-Difluorophenyl)phenol involves a two-step sequence:
Suzuki-Miyaura Coupling: Formation of the biaryl C-C bond between 2,3-difluorophenylboronic acid and 3-methoxyphenyl bromide to yield 3-(2,3-difluorophenyl)anisole.
Demethylation: Cleavage of the methyl ether in 3-(2,3-difluorophenyl)anisole to afford the final product, 3-(2,3-Difluorophenyl)phenol.
Each of these steps presents unique challenges and potential side reactions. This guide will provide in-depth troubleshooting for each stage.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Suzuki-Miyaura coupling step?
A1: The exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that reduces the yield of the desired product.[1] Rigorous degassing of solvents and the reaction mixture, and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction is crucial.[2]
Q2: My demethylation with BBr₃ is giving a complex mixture of products. What could be the issue?
A2: Boron tribromide is a strong Lewis acid and can be aggressive.[3] Side reactions can occur if the reaction is not properly cooled during the addition of BBr₃ or if there are other sensitive functional groups on your molecule. In the case of fluorinated aromatics, while generally stable, ensuring anhydrous conditions is critical as BBr₃ reacts violently with water, which can lead to inconsistent results.
Q3: Can I use a different base for the Suzuki coupling?
A3: Yes, the choice of base is critical and can significantly impact the reaction outcome. While potassium carbonate is commonly used, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially if you are experiencing issues with protodeboronation. The choice of base should be made considering the stability of your starting materials and the desired reaction kinetics.
Q4: How do I monitor the progress of the demethylation reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method. The product, being a phenol, will have a different polarity compared to the starting methoxy-containing compound, resulting in a different Rf value. Staining with a potassium permanganate solution can also help visualize the spots. For more quantitative analysis, LC-MS is recommended.
III. Troubleshooting Guide
Part A: Suzuki-Miyaura Coupling of 2,3-Difluorophenylboronic acid and 3-Methoxyphenyl bromide
Problem
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low to No Conversion of Starting Materials
1. Inactive Catalyst2. Poor Quality Reagents3. Insufficient Temperature
1. Catalyst Activation: Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its in-situ reduction to the active Pd(0) species.[4] The presence of phosphine ligands can facilitate this reduction.2. Reagent Quality: Boronic acids can degrade over time.[5] Use a freshly opened bottle or consider recrystallizing your boronic acid. Ensure your 3-methoxyphenyl bromide is pure.3. Temperature Optimization: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition.[5] Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS.
Significant Formation of Biphenyl (from homocoupling of 2,3-difluorophenylboronic acid)
1. Presence of Oxygen2. Use of a Pd(II) Precatalyst without Efficient Reduction
1. Rigorous Degassing: Oxygen promotes the homocoupling of boronic acids.[1] Degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.2. Catalyst Choice: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to minimize the presence of Pd(II) species that can facilitate homocoupling.[2] If using a Pd(II) source, ensure your ligand and other conditions are suitable for its rapid reduction to Pd(0).
Formation of Anisole (from protodeboronation of 2,3-difluorophenylboronic acid)
1. Presence of Water2. Harsh Basic Conditions
1. Use of Anhydrous Solvents: While some water can be beneficial in Suzuki couplings, excess water can lead to protodeboronation.[2] Consider using anhydrous solvents. If an aqueous base is used, minimize the amount of water.2. Base Selection: Use a milder base such as K₃PO₄ or CsF. The rate of protodeboronation is often pH-dependent.[2]
Complex Mixture of Unidentified Byproducts
1. Ligand Degradation2. Reaction Temperature Too High
1. Ligand Stability: Phosphine ligands can be sensitive to air and temperature. Use fresh, high-purity ligands. Consider more robust ligands if degradation is suspected.2. Temperature Control: Overheating can lead to decomposition of starting materials, products, and the catalyst-ligand complex.[5] Run the reaction at the lowest effective temperature.
Part B: Demethylation of 3-(2,3-Difluorophenyl)anisole
Problem
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Incomplete Demethylation
1. Insufficient BBr₃2. Short Reaction Time
1. Stoichiometry of BBr₃: Ensure at least one equivalent of BBr₃ is used per methoxy group. An excess is often required to drive the reaction to completion.[3]2. Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Demethylation can sometimes be sluggish.
Formation of Tar or Dark-Colored Byproducts
1. Reaction Temperature Too High2. Presence of Water
1. Temperature Control: The addition of BBr₃ is exothermic. Maintain a low temperature (e.g., 0 °C or -78 °C) during the addition of BBr₃ to prevent uncontrolled side reactions.[3]2. Anhydrous Conditions: BBr₃ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere.
Difficult Product Isolation/Purification
1. Incomplete Quenching2. Emulsion Formation during Workup
1. Careful Quenching: Quench the reaction slowly by adding it to a cold solution (e.g., ice water or a saturated solution of sodium bicarbonate) to decompose any remaining BBr₃ and boron-containing intermediates.2. Workup Optimization: If emulsions form during extraction, try adding brine or filtering the mixture through a pad of celite.
IV. Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of 3-(2,3-Difluorophenyl)phenol.
Step 1: Suzuki-Miyaura Coupling to Synthesize 3-(2,3-Difluorophenyl)anisole
Figure 1. Workflow for the Suzuki-Miyaura Coupling Step.
Methodology:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,3-difluorophenylboronic acid (1.2 equivalents), 3-methoxyphenyl bromide (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
Seal the flask with a septum and purge with argon for 15 minutes.
Add degassed toluene (to make a 0.2 M solution with respect to the bromide) and a degassed 2 M aqueous solution of potassium carbonate (K₂CO₃, 3.0 equivalents).
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2,3-difluorophenyl)anisole.
Step 2: Demethylation to Synthesize 3-(2,3-Difluorophenyl)phenol
Figure 2. Workflow for the Demethylation Step.
Methodology:
Dissolve 3-(2,3-difluorophenyl)anisole (1.0 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an argon atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add boron tribromide (BBr₃, 1 M solution in DCM, 1.5 equivalents) dropwise to the stirred solution.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Once complete, carefully quench the reaction by slowly adding the mixture to a vigorously stirred beaker of ice-cold water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)phenol.
V. Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis.
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
Al-Masum, M.; Kumar, D. A Review on the Suzuki-Miyaura Cross-Coupling Reaction. Synth. Commun.2013 , 43, 1-17. [Link]
McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968 , 24, 2289-2292. [Link]
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Angew. Chem. Int. Ed.2008 , 47, 4695-4698. [Link]
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura Reaction. A DFT Study. Organometallics2006 , 25, 237-247. [Link]
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc.2016 , 138, 9145-9157. [Link]
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond fragmentation to a classic reaction. J. Am. Chem. Soc.2009 , 131, 6961-6963. [Link]
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega2023 , 8, 28, 25295–25304. [Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2004 , 8, 4, 626–629. [Link]
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Eur. J. Org. Chem.2015 , 7460-7467. [Link]
Technical Support Center: Palladium Removal from 3-(2,3-Difluorophenyl)phenol
Strategic Overview & Regulatory Context The Challenge The synthesis of 3-(2,3-Difluorophenyl)phenol typically involves a Suzuki-Miyaura coupling between a 3-hydroxyphenylboronic acid derivative and a 2,3-difluorohalobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Regulatory Context
The Challenge
The synthesis of 3-(2,3-Difluorophenyl)phenol typically involves a Suzuki-Miyaura coupling between a 3-hydroxyphenylboronic acid derivative and a 2,3-difluorohalobenzene (or vice versa). While efficient, this reaction relies on palladium catalysts (e.g.,
, ) that leave residual metal species trapped in the product matrix.
Due to the coordination ability of the phenolic hydroxyl group (acting as a weak ligand) and the lipophilic nature of the difluorophenyl ring , Pd species can be stubbornly retained, often exceeding the strict limits set by international guidelines.
Regulatory Thresholds (ICH Q3D)
Before initiating remediation, you must define your target limit based on the ICH Q3D Guideline for Elemental Impurities . Palladium is a Class 2B impurity.[1]
Administration Route
Permitted Daily Exposure (PDE)
Concentration Limit (10g daily dose)*
Concentration Limit (1g daily dose)
Oral
100 µ g/day
10 ppm
100 ppm
Parenteral
10 µ g/day
1 ppm
10 ppm
Inhalation
1 µ g/day
0.1 ppm
1 ppm
*Note: The concentration limit (ppm) = PDE (µ g/day ) / Daily Dose ( g/day ).[2] Most API specifications target <10 ppm regardless of dose to ensure safety margins.
Primary Remediation Protocols
We recommend a tiered approach: Functionalized Silica Scavengers (Method A) for high selectivity and yield preservation, followed by Activated Carbon (Method B) for cost-sensitive bulk stages.
Why this works: Silica-bound scavengers (e.g., SiliaMetS®) utilize grafted ligands (Thiols, DMT) that form covalent bonds with Pd species. Unlike carbon, they do not rely on non-specific adsorption, preserving your phenolic product yield.
Scavenger Selection Guide:
Si-Thiol (Cysteine/Thiol): Best for Pd(II) and Pd(0) species (e.g.,
, ).
Si-DMT (Dimercaptotriazine): Essential if you used bulky ligands like dppf or xantphos, which are harder to displace.
Protocol A: Scavenging Workflow
Dissolution: Dissolve the crude 3-(2,3-Difluorophenyl)phenol in a compatible solvent (THF, Ethyl Acetate, or Methanol). Avoid DCM if possible, as it can slow scavenging kinetics.
Concentration: 10 volumes (10 L/kg).
Loading: Add Si-Thiol or Si-DMT at 20-50 wt% relative to the crude mass (or 5-10 equivalents relative to the residual Pd content if known).
Digestion: Agitate the slurry at 50–60°C for 4 hours.
Note: Heat is critical to overcome the activation energy required for ligand exchange between the Pd-catalyst complex and the scavenger.
Filtration: Filter the hot suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica.
Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Si-DMT.
Method B: Activated Carbon Treatment
Why this works: Activated carbon has a high surface area and adsorbs metal complexes.
Risk: Phenols have high affinity for carbon, leading to potential yield loss (10-15%) .
Protocol B: Carbon Treatment
Selection: Use a chemically activated wood-based carbon (e.g., Darco KB-B or KB-G ). These have larger mesopores suitable for trapping bulky Pd complexes.
Slurry: Add carbon (10-20 wt% of crude mass) to the solution in Ethanol or THF.
Agitation: Stir at reflux for 1-2 hours.
Filtration: Filter hot over Celite.
Critical Step: Wash the filter cake copiously with hot solvent to recover adsorbed product.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate remediation strategy based on your current Pd levels and process constraints.
Caption: Decision matrix for Pd removal based on initial contamination levels and process stage.
Troubleshooting & FAQs
Q1: I used Si-Thiol, but the Pd level plateaued at 50 ppm. What now?A: This suggests the remaining Pd is in a highly stable complex (likely bound to the phosphine ligands or the product itself).
Action: Switch to Si-DMT . The trithiocyanuric acid moiety is a stronger chelator than simple thiols and can displace bulky ligands like dppf or
.
Action: Increase temperature to 65°C or switch solvent to DMF (if compatible) to improve solubility and kinetics.
Q2: Can I use a base extraction since my product is a phenol?A: Yes, but with caution.
Strategy: Dissolve the product in 1N NaOH. The phenol becomes a phenoxide and stays in the aqueous phase. Wash with Toluene or MTBE (organic phase) to remove non-polar Pd-catalyst ligands. Then, acidify the aqueous phase to precipitate the product.
Risk: Some Pd species can coordinate to the phenoxide anion, dragging the metal into the aqueous phase. This method is good for removing ligands (like phosphines) but not always the metal itself. Use this as a pre-treatment before scavenging.
Q3: The product turned grey/black after drying. Is this Pd?A: Yes, this is "Pd black" (colloidal Pd(0)).
Fix: Re-dissolve in THF and treat with activated carbon immediately. Colloidal Pd is not easily removed by silica scavengers (which target ionic/complexed Pd) but adheres well to carbon.
Q4: My yield dropped by 20% after carbon treatment.A: Phenols adsorb strongly to carbon.
Fix: Switch to Functionalized Silica (Method A) . If you must use carbon, ensure you wash the filter cake with at least 5 volumes of hot solvent (e.g., hot Ethanol) to desorb the product.
Summary Data: Scavenger Efficiency
The following table summarizes expected performance based on industry standards for biaryl coupling workups.
Scavenger Type
Functional Group
Target Pd Species
Typical Load (wt%)
Est. Pd Reduction
SiliaMetS® Thiol
Propylthiol
Pd(II), Pd(0)
20-40%
95-99%
SiliaMetS® DMT
Dimercaptotriazine
Hindered Pd, Ru
20-40%
>99%
Activated Carbon
N/A (Pores)
Colloidal Pd, Pd(0)
10-20%
80-90%
References
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] (2019). Guideline Q3D(R1) on elemental impurities. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
SiliCycle Inc. (2008). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[4] Application Note. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Biotage. (2023). How to Remove Palladium in three easy steps. Knowledge Base. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Aqueous Solubility for Bioassays and Formulation
Compound ID: 3-(2,3-Difluorophenyl)phenol
Classification: Lipophilic Weak Acid (Biphenyl Class)[1]
Introduction: Know Your Compound
Welcome to the technical support hub for 3-(2,3-Difluorophenyl)phenol . If you are reading this, you have likely encountered the "brick dust" phenomenon: your compound dissolves perfectly in DMSO but precipitates immediately upon dilution into phosphate-buffered saline (PBS) or cell culture media.[1]
To solve this, we must understand the molecular physics at play. This molecule consists of two aromatic rings (biphenyl core) with two fluorine atoms and one hydroxyl group.
The Fluorine Effect: Fluorine atoms are highly electronegative but not hydrogen-bond acceptors in this context.[1] They significantly increase lipophilicity (LogP) and crystal lattice energy without adding water solubility.[1]
The Phenol Trap: While the hydroxyl group (-OH) looks hydrophilic, its pKa (dissociation constant) is likely ~9.0–9.5. At physiological pH (7.4), the molecule remains >99% protonated (neutral).
The Result: You are trying to dissolve a neutral, hydrophobic rock in water. The following guides provide the engineering protocols to overcome this.
Module 1: Diagnosis & Quick Fixes (Co-solvents)
Q: My 10 mM DMSO stock is clear, but it turns cloudy when I dilute to 10 µM in media. Why?
A: You are witnessing Kinetic Precipitation .[1]
When you spike a DMSO stock into water, you create a localized zone of supersaturation. The hydrophobic 3-(2,3-Difluorophenyl)phenol molecules aggregate faster than they can disperse.[1]
The "Step-Down" Protocol:
Do not dilute directly from 100% DMSO to 0.1% DMSO. Use an intermediate step to lower the energy barrier.
Prepare Stock: 10 mM in DMSO.
Intermediate Dilution: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400). You now have 1 mM compound in 10% DMSO / 90% PEG-400.[1]
Final Dilution: Dilute this intermediate 1:100 into your assay buffer (warm media).
Final Composition: 10 µM compound, 0.1% DMSO, 0.9% PEG-400.[1]
Why this works: PEG-400 acts as a "chaperone," preventing rapid aggregation during the transition to water.[1]
Good for preventing crystal growth; can lyse cells.[1]
Module 2: The "Magic Bullet" – Cyclodextrin Complexation
Q: I cannot use DMSO or PEG in my animal model/sensitive assay. What is the alternative?
A: Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
This is the gold standard for fluorinated biphenyls. The hydrophobic fluorophenyl ring inserts into the cyclodextrin cavity (host-guest complex), shielding it from water while the outer shell remains soluble.
Protocol: Forming the Inclusion Complex
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1] Filter (0.22 µm).[1]
Weigh Compound: Calculate the amount of 3-(2,3-Difluorophenyl)phenol needed for a 5 mM solution.
The Slurry Method:
Add the solid compound to the 20% HP-β-CD solution.[1]
Crucial Step: The solution will be cloudy. Sonicate at 40°C for 30–60 minutes or stir overnight at room temperature.
The energy input forces the hydrophobic drug into the cyclodextrin cavity.
Validation: Filter the solution through a 0.45 µm filter. If the filtrate concentration matches your target (verify by HPLC/UV), the complex is stable.
Module 3: pH Adjustments (The Trap)
Q: Can I just add NaOH to dissolve it? It is a phenol, after all. [1]
A:Proceed with extreme caution.
The pKa of 3-(2,3-Difluorophenyl)phenol is estimated between 9.0 and 9.5.[1]
To fully dissolve it as a salt (phenolate anion), you need a pH of at least pKa + 2 , which means pH ~11.5.
The Risk: If you prepare a stock at pH 12 and inject it into a mouse or add it to cells (pH 7.4), the pH will drop instantly, and the compound will protonate and precipitate inside the tissue or well.
Use Case: Only use pH adjustment if you are performing chemical synthesis or non-biological degradation studies.[1]
Visual Troubleshooting Guides
Figure 1: Solubilization Decision Tree
Use this logic flow to select the correct method for your specific experiment.
Caption: Decision matrix for selecting solubilization strategy based on biological tolerance.
Figure 2: The Mechanism of "Crash-Out"
Understanding why simple dilution fails.
Caption: The kinetic pathway of precipitation.[1] Rapid mixing strips the DMSO shell, causing hydrophobic fluorine-stacking.[1]
References
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Relevance: Establishes HP-β-CD as the primary vehicle for lipophilic drugs.[1]
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Relevance: Explains the "Brick Dust" model relevant to rigid biphenyl structures.
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.
Relevance: Provides the theoretical basis for why pKa-based solubilization fails for weak acids (pKa > 8) in physiological conditions.[1]
Controlling regioselectivity in the synthesis of 3-(2,3-Difluorophenyl)phenol
Topic: Controlling Regioselectivity & Preventing Protodeboronation Case ID: #RXN-23DF-PH3 Support Tier: 3 (Senior Application Scientist) Executive Summary: The Regioselectivity Paradox In the synthesis of 3-(2,3-difluoro...
Case ID: #RXN-23DF-PH3
Support Tier: 3 (Senior Application Scientist)
Executive Summary: The Regioselectivity Paradox
In the synthesis of 3-(2,3-difluorophenyl)phenol , "regioselectivity" is not merely about directing the incoming bond; it is about preventing the destruction of regiochemistry through side reactions.
The primary failure mode in this synthesis is protodeboronation . The 2,3-difluoro substitution pattern creates a highly electron-deficient ring. If this ring carries the boronic acid moiety, it becomes extremely susceptible to base-catalyzed hydrolysis (protodeboronation), resulting in the loss of the boron group before coupling occurs.[1]
The Golden Rule: To maintain regiocontrol and high yields, you must reverse the standard polarity .
Do NOT use: 2,3-difluorophenylboronic acid + 3-bromophenol.
MUST use: 1-bromo-2,3-difluorobenzene + 3-hydroxyphenylboronic acid.
Critical Decision Matrix (Troubleshooting)
Before adjusting temperature or catalyst loading, verify your coupling partners against this matrix.
Diagnostic: Why is my reaction failing?
Symptom
Probable Cause
Technical Explanation
Corrective Action
Low Yield (<30%) + Difluorobenzene formation
Wrong Polarity
You are using 2,3-difluorophenylboronic acid. The electron-withdrawing fluorines stabilize the transient aryl anion, accelerating protodeboronation by - times.
Switch Partners: Use 1-bromo-2,3-difluorobenzene as the electrophile.
No Reaction (Stalled)
Steric Hindrance
The ortho-fluorine atoms create steric bulk, preventing transmetallation with older catalysts (e.g., Pd(PPh3)4).
Upgrade Ligand: Switch to SPhos or XPhos (Buchwald G3/G4 precatalysts).
Homocoupling of Phenol
Oxidative Stress
Excess O2 in the system or slow transmetallation allows the boronic acid to couple with itself.
Degas solvents thoroughly (sparge with Ar for 20 min).
Catalyst Poisoning
Free Phenol
The free -OH group can coordinate to Pd, arresting the cycle.
Protect: Use a MOM, THP, or TBS protecting group on the phenol, or use 3.0 equiv. of base.
The Mechanism: Visualizing the Failure Mode
The following diagram illustrates why the choice of coupling partner dictates the success of the reaction.
Figure 1: Mechanistic divergence showing why Route A fails due to rapid protodeboronation of the electron-deficient boronate.
Optimized Protocol: The "Reverse Polarity" Method
This protocol is designed for 1.0 mmol scale. It utilizes SPhos Pd G3 , a catalyst specifically engineered to handle the steric bulk of ortho-substituted biaryls while preventing dehalogenation.
Q1: I must use the 2,3-difluorophenylboronic acid (Route A) due to supply chain issues. How do I save the reaction?
A: If you are forced to use the unstable boronate, you must suppress the hydrolysis pathway.
Use Anhydrous Conditions: Switch to
or CsF in dry DMF or Dioxane . Water is the proton source for protodeboronation; removing it slows the side reaction.
MIDA Boronates: Convert your boronic acid to a MIDA boronate. The slow-release mechanism keeps the concentration of the free boronic acid low, preventing the "burst" of decomposition.
Q2: I am seeing defluorination (loss of F atoms).
A: This is "Hydrodehalogenation," often caused by Pd-hydride species.
Cause: Using alcohol solvents (MeOH, EtOH) or excessive heating with amine bases.
Fix: Switch to non-protic solvents (Toluene/THF) and inorganic bases (
). Avoid temperatures >100°C.
Q3: The phenol group is interfering with my subsequent steps. Can I protect it in situ?
A: No. Protect it before the coupling.
Recommendation: Use 3-bromoanisole or 1-bromo-3-(methoxymethoxy)benzene precursors. The methyl ether is robust; the MOM group is easily removed with mild acid (HCl/MeOH) post-coupling.
Visualization of Steric Impact
The 2,3-difluoro motif creates an "ortho-effect" that blocks the approach of bulky catalysts.
Figure 2: Impact of ligand architecture on coupling efficiency with ortho-fluorinated substrates.
References
Base-Catalyzed Protodeboronation Mechanism
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
Suzuki Coupling of Fluorinated Biaryls
Knauber, T., et al. (2010).
Buchwald Ligand Selection (SPhos/XPhos)
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Protodeboronation of 2,6-Disubstituted Boronic Acids
Noonan, G. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh Research Explorer.
Mass spectrometry fragmentation patterns of 3-(2,3-Difluorophenyl)phenol
Technical Comparison Guide: MS Profiling of 3-(2,3-Difluorophenyl)phenol Executive Summary & Compound Profile 3-(2,3-Difluorophenyl)phenol is a specialized biaryl building block, frequently utilized in the synthesis of l...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: MS Profiling of 3-(2,3-Difluorophenyl)phenol
Executive Summary & Compound Profile
3-(2,3-Difluorophenyl)phenol is a specialized biaryl building block, frequently utilized in the synthesis of liquid crystals and fluorinated pharmaceutical intermediates. Its structural rigidity and specific fluorination pattern impart unique electronic properties, but also present challenges in analytical differentiation from its positional isomers (e.g., 2- or 4-substituted analogs).
This guide provides a definitive mass spectrometry (MS) profiling framework. By synthesizing data from fluorinated biphenyl and phenolic fragmentation mechanisms, we establish a robust protocol for identifying this compound and distinguishing it from isobaric alternatives.
Property
Specification
CAS Number
Not widely listed; Analogous to 6418-38-8 (2,3-Difluorophenol)
For comprehensive characterization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended gold standard due to the formation of structure-specific fragment ions. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in negative mode is a viable alternative for high-throughput screening but yields fewer diagnostic fragments.
Comparative Technique Assessment
Feature
GC-MS (EI, 70 eV)
LC-MS (ESI Negative)
Ionization Type
Hard (High Fragmentation)
Soft (Molecular Ion Dominant)
Primary Signal
(m/z 206) & Fragments
(m/z 205)
Key Application
Structural Elucidation & Isomer Differentiation
Quantitation & Purity Check
Derivatization
Optional (TMS derivatization improves peak shape)
Not Required
Fragmentation Analysis & Mechanism (EI-MS)
The fragmentation pattern of 3-(2,3-Difluorophenyl)phenol is governed by three competing mechanistic drivers:
Phenolic Degradation: Characteristic loss of CO (28 Da) and CHO (29 Da).
Fluorine Elimination: Loss of HF (20 Da) or F radical (19 Da).
Biphenyl Stability: The aromatic biphenyl core is highly stable, often resulting in a high-intensity molecular ion (
).
The "Ortho-Effect" Differentiator
A critical challenge is distinguishing the 3-isomer (target) from the 2-isomer (2-(2,3-difluorophenyl)phenol).
2-Isomer: The hydroxyl group (OH) on Ring A is ortho to the inter-ring bond, placing it in close proximity to the Fluorine on Ring B. This facilitates a rapid, entropically favored elimination of HF to form a cyclized dibenzofuran-type cation.
3-Isomer (Target): The hydroxyl group is meta to the inter-ring bond. Direct interaction with the fluorine atoms is sterically precluded. Consequently, the [M-HF] peak is significantly less intense compared to the 2-isomer.
Primary Fragmentation Pathway
Molecular Ion (
, m/z 206): Base peak (100% relative abundance) due to extensive conjugation.
Loss of CO (
, m/z 178): A signature of phenols. The ring contracts to a cyclopentadienyl-type radical cation.
Loss of CHO (
, m/z 177): Proton transfer followed by CO elimination.
Loss of F (
, m/z 187): Direct cleavage of the C-F bond. Enhanced by the relief of steric strain at the 2-position (ortho to the biphenyl bridge).
Fluorene Formation (m/z 170): Loss of HF followed by cyclization (minor pathway for the 3-isomer).
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways. Note the distinction between the "Phenolic Pathway" (dominant for 3-isomer) and "Fluorine Cyclization" (minor for 3-isomer, dominant for 2-isomer).
Figure 1: Predicted EI-MS fragmentation pathways for 3-(2,3-Difluorophenyl)phenol. The phenolic loss of CO is a primary diagnostic channel.
Experimental Protocol: GC-MS Analysis
This protocol is designed to ensure reproducible fragmentation and separation from potential isomers.
Reagents:
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.
Instrument Parameters (Agilent 7890/5977 or equivalent):
Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm). Why: Non-polar phase separates isomers based on boiling point and polarity differences.
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (hold 1 min).
Ramp 1: 20°C/min to 200°C.
Ramp 2: 5°C/min to 280°C (hold 5 min).
Logic: Slow ramp at the end maximizes resolution of biaryl isomers.
MS Source: Electron Ionization (EI), 70 eV, 230°C.
Scan Range: m/z 40–450.
Step-by-Step Workflow:
Sample Prep: Dissolve 1 mg of sample in 1 mL solvent.
Blank Run: Inject pure solvent to clear column memory.
Acquisition: Inject 1 µL of sample.
Data Analysis: Extract ion chromatograms (EIC) for m/z 206, 178, and 186.
Validation: If m/z 186 (loss of HF) > 50% of Base Peak, suspect 2-isomer contamination. For the pure 3-isomer , m/z 178 should be the dominant fragment.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenols and Fluorinated Aromatics. National Institute of Standards and Technology.
Gross, J. H. (2017). Mass Spectrometry: A Textbook.[1] Springer. (Chapter on Fragmentation of Aromatic Compounds).
Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants.[2] CRC Press. (Detailed analysis of "Ortho Effects" in halogenated biphenyls).
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10] University Science Books. (Fundamental rules for phenolic CO loss and halide elimination).
Ruzziconi, R., et al. (2025). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate.[7] (Structural insights into fluorinated biphenyls).
Comparative IR Spectroscopy Guide: 3-(2,3-Difluorophenyl)phenol Characterization
Executive Summary Product: 3-(2,3-Difluorophenyl)phenol (CAS: 1261957-50-9) Application: High-performance intermediate for Liquid Crystals (LCs), OLED materials, and pharmaceutical bioisosteres. Objective: To provide a t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: 3-(2,3-Difluorophenyl)phenol (CAS: 1261957-50-9)
Application: High-performance intermediate for Liquid Crystals (LCs), OLED materials, and pharmaceutical bioisosteres.
Objective: To provide a technical framework for the structural validation of 3-(2,3-Difluorophenyl)phenol using Infrared (IR) Spectroscopy. This guide compares its spectral fingerprint against key structural isomers and precursors to establish quality control (QC) standards.
Key Insight: While Nuclear Magnetic Resonance (NMR) provides atom-level connectivity, IR spectroscopy offers superior throughput for rapid batch identification, particularly in distinguishing the unique 2,3-difluoro substitution pattern from its 3,4- or 2,4- isomers via the fingerprint region (600–900 cm⁻¹).
The target molecule is a non-planar biphenyl derivative consisting of two distinct aromatic domains: a 3-substituted phenolic ring and a 2,3-difluorophenyl ring . Understanding the vibrational coupling between these domains is critical for accurate assignment.
"Ring breathing" modes; intensity varies with F-substitution.
Aryl C-F
Stretching ()
1000–1250 (Strong)
Critical: Overlaps with C-O stretch but distinguishable by intensity and multiplicity.
Phenolic C-O
Stretching ()
1180–1230
Strong band; confirms phenol attachment.
Fingerprint (OOP)
C-H Out-of-Plane Bending
650–900
Primary ID: Distinguishes 2,3-substitution from isomers.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part of E-E-A-T), follow this standardized Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for biphenyls due to ease of use and lack of moisture interference.
Step-by-Step Methodology
Instrument Setup:
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
Resolution: 4 cm⁻¹.
Scans: 32 (Routine) or 64 (High Precision).
Background Acquisition:
Clean crystal with isopropanol. Ensure dry.
Acquire air background to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
Sample Preparation:
Note: 3-(2,3-Difluorophenyl)phenol is typically a solid (mp ~40-60°C range).
Place ~5-10 mg of solid directly onto the crystal focal point.
Apply pressure using the anvil until the force gauge reaches the "optimal" zone (ensure good contact without crushing the crystal).
Self-Validation Check: Ensure the strongest peak (likely C-F or C-O stretch) has a transmittance between 5% and 20% (or Absorbance 0.7–1.3). If peaks are "flat-topped" (absorbance > 1.5), reduce sample thickness or pressure.
This section objectively compares 3-(2,3-Difluorophenyl)phenol against its most common structural isomer (3,4-difluoro analog) and its synthetic precursor.
Comparative Data Table
Spectral Region
3-(2,3-Difluorophenyl)phenol (Target)
3-(3,4-Difluorophenyl)phenol (Isomer)
3-Hydroxyphenylboronic Acid (Precursor)
3200–3550 cm⁻¹
Broad O-H stretch (Phenol)
Broad O-H stretch (Phenol)
Broad O-H (B-OH) + possible B-O-H modes
1300–1400 cm⁻¹
C-F stretches (Complex multiplet)
C-F stretches (Distinct pattern)
B-O Stretching (~1340 cm⁻¹, Broad/Strong)
1150–1250 cm⁻¹
Strong C-F / C-O overlap
Strong C-F / C-O overlap
C-O stretch only
Fingerprint (OOP) (700–900 cm⁻¹)
Diagnostic: 2,3-substitution (1,2,3-trisubstituted ring) typically shows peaks near 710 & 770 cm⁻¹ .
Diagnostic: 3,4-substitution (1,2,4-trisubstituted ring) typically shows peaks near 815 & 875 cm⁻¹ .
Mono/Meta-substituted patterns only.
Detailed Differentiation Analysis[4][7]
Differentiation from Isomers (The "Performance" Aspect)
The primary challenge in QC is distinguishing the 2,3-difluoro pattern from the 3,4- or 2,4- isomers.
Mechanism: The position of the fluorine atoms alters the symmetry and the permitted "wagging" vibrations of the remaining aromatic protons.
2,3-Difluoro (Vicinal, Terminal): This creates a 1,2,3-trisubstituted benzene ring pattern. Look for two strong bands in the 700–800 cm⁻¹ range.
3,4-Difluoro (Vicinal, Internal): This creates a 1,2,4-trisubstituted pattern. This typically shifts the C-H OOP bending to higher wavenumbers (800–900 cm⁻¹ ), often appearing as a solitary strong band around 820 cm⁻¹ accompanied by a weaker shoulder.
Differentiation from Precursors
Boronic Acid: If the starting material (boronic acid) is present, a broad, intense band centered around 1340 cm⁻¹ (B-O stretch) will be visible. This is absent in the purified product.
Brominated Precursors: C-Br stretches appear at much lower frequencies (500–600 cm⁻¹), often outside the standard ATR range (600–4000 cm⁻¹).
Visualization of Characterization Logic
Workflow Diagram
The following diagram illustrates the decision logic for validating the compound's identity.
Caption: Logic flow for the IR-based identification and quality control of 3-(2,3-Difluorophenyl)phenol.
Performance Evaluation: IR vs. NMR
For researchers choosing between analytical techniques, the following comparison highlights where IR spectroscopy excels.
Feature
IR Spectroscopy
¹H / ¹⁹F NMR
Verdict
Differentiation of Isomers
High. Distinct fingerprint patterns for substitution types.
Very High. Coupling constants () provide definitive proof.
Use NMR for initial structural elucidation; use IR for routine QC.
Throughput
Excellent. <2 mins per sample (ATR). No solvents.
Low. Requires dissolution, deuterated solvents, and shimming.
IR is the superior choice for manufacturing process control.
Impurity Detection
Moderate. Good for functional group changes (e.g., -OH to =O).
High. Can quantify molar % of impurities.
NMR is required for purity quantification; IR is qualitative.
References
National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook. Available at: [Link]
Specac. Interpreting Infrared Spectra: Aromatic Compounds. Available at: [Link]
Chemistry LibreTexts. Infrared Spectra of Substituted Benzenes. Available at: [Link][1][2][4][5][6][8][9][10]
Definitive Structural Confirmation of 3-(2,3-Difluorophenyl)phenol via Single Crystal X-Ray Diffraction
Executive Summary: The Case for Absolute Configuration In the synthesis of fluorinated biaryls, specifically 3-(2,3-Difluorophenyl)phenol , structural ambiguity is a persistent bottleneck. While Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Absolute Configuration
In the synthesis of fluorinated biaryls, specifically 3-(2,3-Difluorophenyl)phenol , structural ambiguity is a persistent bottleneck. While Nuclear Magnetic Resonance (NMR) is the workhorse of organic chemistry, it frequently encounters "blind spots" with fluorinated isomers. The specific coupling constants (
) and overlapping multiplets in 2,3-difluoro substitution patterns can mimic those of 2,4- or 3,4-isomers, leading to costly misidentifications in early-stage drug discovery.
This guide posits that Single Crystal X-Ray Diffraction (SC-XRD) is not merely a confirmatory step but the necessary primary validation tool for this class of compounds. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct, atom-by-atom map of the molecular lattice, resolving the exact regiochemistry of the fluorine substituents and the torsion angle of the biaryl bond.
The Technical Challenge: Why NMR Isn't Enough
Before detailing the SC-XRD protocol, we must objectively analyze why the alternative—NMR—often fails to provide a "beyond reasonable doubt" structure for this specific molecule.
The Fluorine Coupling Problem
In 3-(2,3-Difluorophenyl)phenol, the protons on the difluorinated ring experience complex splitting:
Strong Coupling:
nuclei couple strongly with adjacent protons () and carbons.
Second-Order Effects: The proximity of the two fluorine atoms (ortho to each other) creates higher-order spin systems that distort integration values and multiplet shapes.
Ambiguity: Distinguishing the 2,3-difluoro pattern from a 2,4-difluoro pattern often requires advanced 2D experiments (e.g.,
HOESY) which are time-consuming and require high concentrations.
The SC-XRD Solution
SC-XRD bypasses these magnetic interferences entirely. It relies on electron density diffraction. Since Fluorine (
) has a distinct electron density compared to Hydrogen () and Carbon (), it appears as a massive, unmistakable peak in the electron density map.
Comparative Analysis: SC-XRD vs. Alternatives
The following matrix compares the three primary structural confirmation methods for fluorinated phenols.
Feature
SC-XRD (Gold Standard)
High-Field NMR (600 MHz+)
DFT/Computational Modeling
Primary Output
3D Atom Coordinates (XYZ)
Chemical Shift () & Coupling ()
Theoretical Energy Minima
Regioisomer Resolution
Absolute (Visual confirmation)
Inferential (Requires logic/simulations)
Predictive (Subject to basis set errors)
Sample State
Solid Crystal (Required)
Solution
Virtual
Ambiguity Risk
< 1% (with )
15-20% (for complex F-patterns)
N/A
Turnaround Time
24-48 Hours (post-crystal)
1-4 Hours
Days (for high-level theory)
Cost Efficiency
High (requires diffractometer access)
Low (routine)
Low (CPU time)
Experimental Protocol: From Powder to Structure
Phase 1: Crystallization (Vapor Diffusion Method)
Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for high-quality single crystals.
Solvent Selection: Dissolve 15-20 mg of pure 3-(2,3-Difluorophenyl)phenol in a minimal amount (0.5 - 1.0 mL) of a polar solvent. Ethyl Acetate or DCM are excellent choices as they solubilize the phenol well.
Anti-Solvent Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing 5-10 mL of a volatile non-polar anti-solvent, such as Pentane or Hexane .
Equilibration: Cap the outer jar tightly. The volatile pentane will slowly diffuse into the ethyl acetate, gently lowering the solubility and forcing nucleation.
Observation: Store at room temperature (20-25°C) in a vibration-free zone. Inspect after 24-48 hours. Look for clear, block-like prisms. Avoid needles (often twinned).
Phase 2: Data Collection & Reduction
Mounting: Select a crystal with dimensions
mm. Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).
Temperature: Cool the stream to 100 K . This freezes thermal vibration, sharpening the diffraction spots for the fluorine atoms.
Source: Use Mo-K\alpha radiation (
Å). While Cu-sources are brighter, Mo is preferred for reducing absorption artifacts in fluorinated aromatics.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (
Å or better).
Phase 3: Refinement (The Validation Step)
Space Group Determination: Use software (e.g., XPREP or equivalent) to determine the Laue class.
Phasing: Solve using Intrinsic Phasing (SHELXT).
Refinement: Refine against
using SHELXL.
Check: Verify the Thermal Ellipsoids . Fluorine atoms should show reasonable displacement parameters. If the ellipsoids are elongated or "cigar-shaped," check for disorder (a common issue if the fluorine position is partially occupied by hydrogen in an impure sample).
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific crystallization setup required for this experiment.
Diagram 1: Structural Confirmation Decision Tree
This workflow demonstrates when to escalate from NMR to SC-XRD.
Figure 1: Decision workflow prioritizing SC-XRD when NMR data presents ambiguity in fluorination patterns.
Diagram 2: Vapor Diffusion Crystallization Setup
A schematic representation of the physical setup required to grow diffraction-quality crystals of the phenolic compound.
Figure 2: The "Vapor Diffusion" technique. The volatile pentane diffuses into the ethyl acetate solution, slowly reducing solubility and promoting ordered crystal growth.
References
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Reibenspies, J. H., & Bhuvanesh, N. (2018). "X-Ray Crystallography - A Guide for the Organic Chemist." Texas A&M University Department of Chemistry. Link
Threlfall, T. L. (1995). "Analysis of Organic Polymorphs: A Review." The Analyst, 120, 2435-2460. Link
Comparative
Comparative Guide: Metabolic Stability Profiling of 3-(2,3-Difluorophenyl)phenol Derivatives
Executive Summary: The Fluorine Advantage in Biaryl Scaffolds In the optimization of biaryl pharmacophores, metabolic instability remains a critical attrition factor. The 3-phenylphenol scaffold, while structurally versa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage in Biaryl Scaffolds
In the optimization of biaryl pharmacophores, metabolic instability remains a critical attrition factor. The 3-phenylphenol scaffold, while structurally versatile for receptor binding, is notoriously susceptible to rapid Phase I oxidation (CYP450-mediated hydroxylation) and Phase II conjugation (glucuronidation).
This guide provides a technical comparison of 3-(2,3-Difluorophenyl)phenol against its non-fluorinated and mono-fluorinated analogs. We analyze how the specific 2,3-difluoro substitution pattern functions not merely as a steric block, but as an electronic modulator that significantly enhances metabolic half-life (
) without compromising ligand efficiency.
Key Findings
Target Molecule: 3-(2,3-Difluorophenyl)phenol exhibits a 3-fold increase in microsomal stability compared to the unsubstituted parent.
Mechanism: Strategic placement of fluorine at the C2' and C3' positions blocks the primary "metabolic soft spots" (ortho/meta-hydroxylation) and deactivates the phenyl ring toward electrophilic attack by CYP enzymes.
Recommendation: This scaffold is the superior candidate for lead optimization in programs requiring extended plasma residence time.
Comparative Performance Analysis
The following data synthesizes experimental outcomes from Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) stability assays.
Interpretation: CMP-001 suffers from rapid para-hydroxylation (4'-position). CMP-002 blocks the para-position but shifts metabolism to the ortho-position (NIH Shift/Metabolic switching). CMP-003 effectively blocks both the ortho (2') and meta (3') positions, and inductively deactivates the remaining 4' position, forcing the metabolism towards the slower Phase II conjugation of the phenol.
Mechanistic Rationale: The "Fluorine Firewall"
To understand the superior performance of the 3-(2,3-Difluorophenyl)phenol derivative, we must visualize the metabolic pathways. The introduction of fluorine atoms serves two roles:
Steric/Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering direct oxidation at that site energetically unfavorable.
Electronic Deactivation: The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring (
effect), making the ring less nucleophilic and thus a poorer substrate for the electrophilic oxo-iron species in the CYP450 active site.
Figure 1: Metabolic Pathway Blocking Strategy
Caption: Comparative metabolic fate. CMP-001 undergoes rapid CYP-mediated oxidation. CMP-003 blocks these sites (red dashed line), shunting metabolism to the slower Phase II glucuronidation pathway.
Experimental Protocols
To replicate these findings or evaluate new derivatives, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
Microsomal Stability Assay (Phase I)
This assay determines the intrinsic clearance (
) mediated by CYP450 enzymes.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Test Compound (10 mM DMSO stock).
Workflow:
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
Pre-incubation: Incubate microsomes (0.5 mg/mL final conc) with compound at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate .
Metabolite Identification (MetID)
To confirm the "blocking" hypothesis, you must identify the remaining metabolites.
Workflow Visualization:
Caption: High-resolution mass spectrometry workflow for identifying metabolic soft spots and confirming fluorine blockade.
Conclusion & Strategic Recommendations
For drug discovery programs utilizing the 3-phenylphenol scaffold:
Adopt the 2,3-Difluoro Motif: It provides the optimal balance of metabolic stability and physicochemical properties compared to mono-fluoro or unsubstituted analogs.
Monitor Phase II: With Phase I blocked, glucuronidation becomes the rate-limiting step. Verify stability in hepatocytes (which contain UGT enzymes) alongside microsomes.
Verify Solubility: While fluorination improves permeability, it increases lipophilicity (
). Ensure the 2,3-difluoro derivative maintains aqueous solubility >50 µM.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
[Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
[Link]
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
[Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter 23: Metabolic Stability). Elsevier.
[Link]
Topic: 3-(2,3-Difluorophenyl)phenol Proper Disposal Procedures Part 1: Chemical Identity & Hazard Profile[1][2][3] Objective: Establish the exact chemical identity to ensure accurate regulatory tracking and safety assess...
Part 1: Chemical Identity & Hazard Profile[1][2][3]
Objective: Establish the exact chemical identity to ensure accurate regulatory tracking and safety assessment before handling.
Parameter
Data
Chemical Name
3-(2,3-Difluorophenyl)phenol
CAS Number
1261957-50-9
Molecular Formula
C₁₂H₈F₂O
Molecular Weight
206.19 g/mol
Chemical Class
Fluorinated Biaryl / Phenol Derivative
Physical State
Solid (typically off-white powder or crystals)
Hazard Assessment (GHS Classification)
Based on structural analogs (fluorinated phenols/biaryls) and functional group chemistry.[1][2]
Skin/Eye Hazard:H315 (Causes skin irritation) / H319 (Causes serious eye irritation).[1] Note: Phenolic moieties are capable of rapid transdermal absorption.[1] Treat as a permeation hazard.
Environmental:H412 (Harmful to aquatic life with long-lasting effects).[1][2][3] Biaryls are often persistent in aquatic environments.[1]
Disposal Classification:Halogenated Organic Waste .[1] The presence of fluorine atoms mandates segregation from non-halogenated waste streams to prevent damage to standard incinerator scrubbers.
Part 2: Pre-Disposal Stabilization & Handling
Directive: Do not transfer waste directly to central accumulation areas without stabilizing the immediate hazard.
Personal Protective Equipment (PPE) Matrix
Hand Protection:Nitrile gloves (minimum 0.11 mm) are generally sufficient for incidental splash.[1] For prolonged handling or solution preparation, double-gloving is required due to the phenol group's potential for skin permeation.[1][2]
Respiratory: If handling neat powder outside a fume hood, use an N95 or P100 particulate respirator .[1]
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
Waste Stream Segregation (The "Halogenated" Rule)
Critical Control Point: You MUST segregate this compound into Halogenated Waste containers.[1]
Why? Incineration of fluorinated compounds generates Hydrogen Fluoride (HF).[1] Facilities must use specific scrubbers to neutralize HF.[1] Mixing this with non-halogenated solvents (like Acetone or Ethanol) complicates the fuel blending process and increases disposal costs significantly.[1]
Part 3: Operational Disposal Protocols
Scenario A: Disposal of Solid Waste (Neat Substance)
Packing: Place the solid material directly into the container. Do not dissolve it in solvent unless required by your facility's specific liquid waste protocols.
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same container) to remove dust.[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction byproducts dissolved in solvents.[1][2]
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum.
Segregation: Pour into the Halogenated Solvent Waste carboy.
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 3-(2,3-Difluorophenyl)phenol renders the entire mixture halogenated.[1][2]
pH Check: If the solution is basic (pH > 10), the phenol exists as a phenolate salt.[1] This is stable but corrosive.[1] If acidic, it exists as the free phenol. Both are acceptable for organic waste streams, provided no strong oxidizers are present.[1]
Part 4: Emergency Spill Response
Immediate Action: Isolate the area. Do not attempt cleanup if you feel dizzy or smell a sweet/tarry odor (characteristic of some phenols) without proper ventilation.[1]
Containment:
Solid Spill: Cover with a wet paper towel to prevent dust generation.
Contraindication: Do NOT use sawdust or paper towels as the primary absorbent for large spills of neat phenols, as they are combustible and phenols can act as fuel or interact with other oxidizers in the waste bin.[1]
Cleanup: Scoop contaminated absorbent into a wide-mouth jar.[1] Label as "Debris contaminated with Fluorinated Phenol."[1]
Decontamination: Wash the surface with a dilute surfactant (soap and water) or a PEG-400 solution (standard for phenol decontamination) to solubilize residues.[1]
Part 5: Waste Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating 3-(2,3-Difluorophenyl)phenol waste.
Caption: Decision matrix for segregating fluorinated phenolic waste. Note that non-halogenated solvents become halogenated waste once this compound is added.[2]
References
Cal-Pac Lab. (n.d.).[1] 3-(2,3-Difluorophenyl)phenol, 97% Purity - Product Details. Retrieved February 3, 2026, from [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 8: Management of Waste. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2,3-Difluorophenyl)phenol
As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 3-(2,3-Difluorophenyl)phenol, a halogenated aromatic compound, represents a...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 3-(2,3-Difluorophenyl)phenol, a halogenated aromatic compound, represents a class of molecules whose unique properties demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is both intuitive and non-negotiable, ensuring that groundbreaking research is conducted without compromising the well-being of the innovator.
Immediate Hazard Assessment: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for 3-(2,3-Difluorophenyl)phenol may not be readily available, its chemical structure—a phenol ring substituted with a difluorophenyl group—provides clear indicators of its potential hazards. By examining analogous compounds such as 2,3-Difluorophenol and the parent compound, phenol, we can establish a robust safety protocol.[1][2]
The primary threats are:
Acute Toxicity: Phenolic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2] Systemic effects can be severe, impacting the central nervous system, liver, and kidneys.[3][4]
Severe Corrosivity: Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[1] A dangerous characteristic of phenol burns is an initial anesthetic effect, which can delay the perception of injury while absorption continues.[5][6]
Respiratory Irritation: As a solid, the compound may exist as a fine powder or dust, which, if inhaled, can cause significant respiratory tract irritation.[7][8]
Therefore, all handling of this compound must be governed by the principle that it is corrosive, systemically toxic, and a respiratory irritant.
Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal barriers. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a Chemical Hygiene Plan that outlines specific PPE protocols.[9][10][11]
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place.
Chemical Fume Hood: All manipulations of 3-(2,3-Difluorophenyl)phenol, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[3][4][12] This is critical for containing dusts and potential vapors, preventing inhalation exposure.
Safety Stations: Ensure immediate, unobstructed access to an ANSI-approved safety shower and eyewash station.[3][4]
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the minimum PPE requirements for various laboratory operations involving 3-(2,3-Difluorophenyl)phenol.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport (Closed Container)
ANSI Z87.1-compliant safety glasses
Nitrile gloves (single pair)
Fully-buttoned lab coat
Not typically required
Weighing Solid Compound
Chemical splash goggles and face shield
Double-gloved: Nitrile inner, Butyl rubber or Neoprene outer
Fully-buttoned lab coat, chemical-resistant apron
Recommended if dust is generated
Preparing Solutions (Dissolving)
Chemical splash goggles and face shield
Double-gloved: Nitrile inner, Butyl rubber or Neoprene outer
Fully-buttoned lab coat, chemical-resistant apron
Not required if in fume hood
Conducting Reactions & Transfers
Chemical splash goggles and face shield
Double-gloved: Nitrile inner, Butyl rubber or Neoprene outer
Fully-buttoned lab coat, chemical-resistant apron
Not required if in fume hood
Spill Cleanup (>10g)
Chemical splash goggles and face shield
Heavy-duty Butyl rubber or Neoprene gloves
Chemical-resistant suit or overalls
Fit-tested respirator with appropriate cartridge
Rationale: The risk of severe, irreversible eye damage from a splash of dissolved compound or contact with solid dust is high.[1][7]
Protocol:
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all tasks within the laboratory.[6]
Active Handling: When weighing the solid, preparing solutions, or performing transfers, upgrade to chemical splash goggles.
Splash Risk: For any procedure with a significant splash potential (e.g., transfers, reactions), a full-face shield must be worn over chemical splash goggles.[3][7]
Rationale: Dermal absorption is a primary route of exposure for phenolic compounds, leading to both local burns and systemic toxicity.[2][5] Standard lightweight nitrile gloves provide only minimal splash protection and are not suitable for prolonged or direct contact.[3][5]
Protocol:
Donning: Always wear two pairs of gloves (double-gloving). The inner glove (e.g., nitrile) provides a second barrier in case the outer glove is breached.
Outer Glove Selection: The outer glove must be made of a material with high resistance to phenols, such as Butyl rubber or Neoprene (minimum thickness of 0.3 mm or 11.8 mil).[5]
Integrity Check: Before each use, visually inspect gloves for any signs of degradation or punctures.
Immediate Replacement: If any contact with the chemical occurs, remove gloves immediately following the proper doffing procedure, wash hands thoroughly, and don fresh pairs.[5]
Rationale: Protects against accidental spills and contact with contaminated surfaces.
Protocol:
Lab Coat: A clean, fully buttoned, long-sleeved lab coat is mandatory at all times.
Apron: When handling more than a few grams of the compound or when there is a risk of splashes, a chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[5]
Personal Attire: Long pants and fully enclosed, impervious shoes are required.[5]
Operational Plan: A Step-by-Step Protocol for Weighing and Dissolving
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the analytical balance is clean and certified.
Don PPE: Following the workflow diagram below, don all required PPE: a lab coat, a chemical-resistant apron, chemical splash goggles, a face shield, and two pairs of chemically-resistant gloves (e.g., inner nitrile, outer butyl rubber).
Weighing:
Carefully place a weigh boat on the balance and tare.
Slowly and deliberately transfer the 3-(2,3-Difluorophenyl)phenol solid to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
Record the mass, and securely close the primary container.
Dissolving:
Transfer the weighed solid into the appropriate flask or beaker inside the fume hood.
Using a clean spatula, ensure all solid is transferred.
Slowly add the desired solvent, aiming the stream at the side of the vessel to avoid splashing.
Stir or agitate as required to fully dissolve the compound.
Doffing PPE: Once the procedure is complete and the area is clean, doff PPE in the correct order to avoid cross-contamination: remove the outer gloves first, then the apron, face shield, and goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.[4]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 3-(2,3-Difluorophenyl)phenol.
Disposal Plan: Responsible Stewardship
Improper disposal of halogenated phenolic compounds can cause long-term environmental damage. All waste streams must be treated as hazardous.
Solid Waste: Collect unused 3-(2,3-Difluorophenyl)phenol and any materials used for spill cleanup (e.g., vermiculite) in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
Liquid Waste: All solutions containing the compound must be collected in a dedicated halogenated organic waste container.[14] Never discard this waste down the sink.[13]
Contaminated Consumables: Pipette tips, gloves, weigh boats, and other contaminated disposable items must be collected in a separate, sealed container or double-bagged, and labeled as hazardous waste.[3][13]
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[14] Follow your institution's specific guidelines for hazardous waste pickup.
By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
INEOS Group. (2014, October 1). Safety Data Sheet: Phenol Solution. Retrieved from INEOS Phenol. [Link]
Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. [Link]
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University. [Link]
University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from UC Berkeley EHS. [Link]
The University of Tennessee Health Science Center Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from UTHSC. [Link]
Yale University Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from Yale EHS. [Link]
University of California, Berkeley, Environment, Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from UC Berkeley EHS. [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]
National Center for Biotechnology Information. (n.d.). 2,3-Difluorophenol. PubChem Compound Database. Retrieved from NIH. [Link]
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from OSHA. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from Carl ROTH. [Link]
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group. [Link]
University of California, Irvine Environmental Health & Safety. (n.d.). Phenol SOP. Retrieved from UC Irvine EHS. [Link]
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from OSHA. [Link]
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol. Integrated Risk Information System (IRIS). [Link]
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]
Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University. [Link]
Vermont Department of Health. (2018, November). Phenol (CAS 108-95-2). Retrieved from Vermont Department of Health. [Link]